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  • Product: 2,6-Dichlorobenzene-1-sulfonyl fluoride
  • CAS: 1355090-09-3

Core Science & Biosynthesis

Foundational

2,6-Dichlorobenzene-1-sulfonyl fluoride chemical structure and properties

An In-depth Technical Guide to 2,6-Dichlorobenzene-1-sulfonyl fluoride for Advanced Research Introduction: The Rise of Sulfonyl Fluorides in Covalent Drug Discovery In the landscape of modern medicinal chemistry and chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2,6-Dichlorobenzene-1-sulfonyl fluoride for Advanced Research

Introduction: The Rise of Sulfonyl Fluorides in Covalent Drug Discovery

In the landscape of modern medicinal chemistry and chemical biology, the pursuit of highly selective and potent therapeutic agents has led to a renaissance of covalent inhibitors. These molecules form a stable, permanent bond with their biological target, offering advantages in potency, duration of action, and the ability to target shallow binding pockets.[1] Within this domain, sulfonyl fluorides have emerged as a "privileged" class of electrophilic warheads.[2] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a finely tuned balance of stability in aqueous biological environments and sufficient reactivity to engage specific nucleophilic amino acid residues.[2][3]

This guide focuses on a specific, strategically important member of this class: 2,6-Dichlorobenzene-1-sulfonyl fluoride . The unique substitution pattern of this molecule—with chlorine atoms flanking the sulfonyl fluoride group—imparts distinct steric and electronic properties that are of significant interest to researchers designing next-generation covalent probes and therapeutics. We will explore its chemical structure, physicochemical properties, synthesis, reactivity, and critical applications, providing a comprehensive resource for scientists and drug development professionals.

Section 1: Chemical Structure and Physicochemical Properties

The defining features of 2,6-Dichlorobenzene-1-sulfonyl fluoride are the sulfonyl fluoride (-SO₂F) group and two chlorine atoms positioned at the ortho positions of the benzene ring. This substitution pattern sterically shields the electrophilic sulfur atom, a crucial factor that modulates its reactivity compared to less hindered analogs.

Chemical Structure Diagram

Caption: Chemical structure of 2,6-Dichlorobenzene-1-sulfonyl fluoride.

Physicochemical Data

The following table summarizes key quantitative data for 2,6-Dichlorobenzene-1-sulfonyl fluoride, providing essential information for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₆H₃Cl₂FO₂S[4]
Molecular Weight 229.06 g/mol [3]
Monoisotopic Mass 227.92148 Da[4]
CAS Number 1355090-09-3[5]
Canonical SMILES C1=CC(=C(C(=C1)Cl)S(=O)(=O)F)Cl[4]
InChI InChI=1S/C6H3Cl2FO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H[4]
InChIKey YZHIFNHRRUIOAY-UHFFFAOYSA-N[4]
Predicted XlogP 3.0[4]

Section 2: Synthesis and Reactivity Profile

A reliable synthetic route and a deep understanding of reactivity are paramount for the effective use of any chemical probe.

Recommended Synthetic Protocol: Chloride-Fluoride Exchange

The most direct and widely applicable method for synthesizing aryl sulfonyl fluorides is through the nucleophilic substitution of the corresponding sulfonyl chloride. Traditional methods often required harsh conditions or hazardous reagents. A modern, milder, and more sustainable approach utilizes potassium fluoride (KF) in a water/acetone mixture, which has proven effective for a broad range of substrates.[6][7]

Reaction: 2,6-Dichlorobenzenesulfonyl chloride → 2,6-Dichlorobenzene-1-sulfonyl fluoride

Step-by-Step Methodology: [7]

  • Reagent Preparation: To a polypropylene vessel equipped with a magnetic stir bar, add 2,6-Dichlorobenzenesulfonyl chloride (1.0 equiv.).

  • Solvent and Reagent Addition: Add acetone to create a ~0.5 M solution. To this suspension, add potassium fluoride (KF, 2.0 equiv.) and deionized water (2.0 equiv.).

  • Reaction Execution: Seal the vessel and stir the biphasic mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for ¹H or ¹⁹F NMR analysis until the starting sulfonyl chloride is fully consumed (typically 2-4 hours). The near-complete conversion is crucial as the starting material and product can be difficult to separate chromatographically.[7]

  • Workup: Upon completion, partition the reaction mixture between ethyl acetate and a 10% aqueous NaCl solution. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the sulfonyl fluoride product, which can be further purified by column chromatography if necessary.

Causality Note: The presence of a small, controlled amount of water is critical for this reaction's success. It is believed to accelerate the reaction by aiding the dissolution of KF and facilitating the fluoride-chloride exchange. However, excessive water can lead to hydrolysis of the sulfonyl chloride starting material, reducing the yield.[6][7]

Reactivity and Mechanism of Action

The utility of 2,6-Dichlorobenzene-1-sulfonyl fluoride in drug discovery stems from the unique reactivity of the S-F bond. It is a key building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry , a set of powerful reactions known for their reliability and high yields in aqueous conditions.[8]

As a covalent warhead, the sulfonyl fluoride group reacts with nucleophilic amino acid residues on a protein target. This reaction proceeds via a nucleophilic attack on the electrophilic sulfur atom, displacing the fluoride ion and forming a stable sulfonamide or sulfonate ester linkage.

Reactants 2,6-Dichlorobenzene-1-sulfonyl fluoride Protein-Serine-OH TS Nucleophilic Attack Reactants->TS Products Covalently Modified Protein HF TS->Products Fluoride Displacement

Caption: General workflow for covalent modification of a serine residue.

The steric hindrance provided by the two ortho-chlorine atoms likely decreases the intrinsic reactivity of the sulfur center compared to un-substituted or para-substituted analogs. This attenuation can be advantageous, potentially leading to greater selectivity for the intended biological target over off-target proteins by requiring a more favorable binding orientation and proximity for the reaction to occur.

Section 3: Applications in Drug Development and Chemical Biology

2,6-Dichlorobenzene-1-sulfonyl fluoride is not merely a chemical curiosity; it is a tool for addressing complex biological questions and developing novel therapeutics.

  • Covalent Probes: Its ability to form stable covalent bonds makes it an ideal warhead for activity-based probes (ABPs) designed to identify and profile the activity of specific enzymes (e.g., serine proteases, kinases) in complex biological systems.[2]

  • Targeted Covalent Inhibitors (TCIs): As a fragment or incorporated into a larger molecule, it can be used to develop TCIs. These inhibitors offer enhanced potency and a prolonged duration of effect, as the drug remains bound to its target.[1]

  • Fragment-Based Drug Discovery (FBDD): The substituted benzene sulfonyl fluoride scaffold is an excellent starting point in FBDD campaigns. Its defined structure and tunable reactivity allow for the screening of fragment libraries to identify initial hits that can be elaborated into potent lead compounds.

  • Expanding the "Druggable" Proteome: While much of covalent drug discovery has focused on the nucleophilic cysteine residue, sulfonyl fluorides are known to react with a broader range of amino acids, including serine, threonine, lysine, and tyrosine.[1] This opens up a much larger portion of the proteome to covalent targeting.

Section 4: Spectroscopic Characterization Profile

While a dedicated, published spectrum for this exact compound is not available in the initial search, its spectroscopic characteristics can be confidently predicted based on well-established principles and data from analogous structures.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The aromatic region would display a characteristic pattern for a 1,2,3-trisubstituted benzene ring. One would expect a triplet and a doublet, with integrations corresponding to one and two protons, respectively.

    • ¹³C NMR: The spectrum would show distinct signals for the four unique carbon atoms in the aromatic ring. The carbon atom attached to the sulfonyl fluoride group (C1) would be significantly downfield.

    • ¹⁹F NMR: A single sharp signal is expected in the region typical for sulfonyl fluorides (e.g., +60 to +70 ppm relative to a standard like CFCl₃).[9]

  • Infrared (IR) Spectroscopy: The most prominent features would be two very strong absorption bands characteristic of the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group, typically found around 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[10]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic isotopic pattern would be visible due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Section 5: Safety, Handling, and Storage

As with its sulfonyl chloride precursor, 2,6-Dichlorobenzene-1-sulfonyl fluoride should be handled with care, assuming it is a corrosive and hazardous compound. The following guidelines are based on safety data for structurally related chemicals.[11][12]

  • Hazard Identification: Assumed to be a corrosive substance that causes severe skin burns and eye damage.[11][12] May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles and a face shield.[11]

    • Skin and Body Protection: Wear a lab coat and ensure full skin coverage.

  • Handling:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

    • Avoid breathing dust, fumes, or vapors.[11][12]

    • Avoid contact with skin, eyes, and clothing.[13]

    • Wash hands thoroughly after handling.[11][13]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[11][13]

    • Skin Contact: Take off all contaminated clothing immediately. Rinse skin with copious amounts of water. Seek immediate medical attention.[11][13]

    • Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][13]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed and store locked up.[11][14]

Conclusion

2,6-Dichlorobenzene-1-sulfonyl fluoride represents a valuable and sophisticated tool for researchers at the interface of chemistry and biology. Its unique combination of stability, tunable reactivity, and structural rigidity makes it a superior choice for the design of covalent probes and inhibitors. The steric shielding from its ortho-chloro substituents provides a key design element for achieving greater target selectivity. By understanding its properties, synthesis, and safe handling, scientists can effectively leverage this powerful molecule to explore complex biological systems and accelerate the development of next-generation covalent medicines.

References

  • PubChem. 2,6-dichlorobenzene-1-sulfonyl fluoride. National Center for Biotechnology Information. [Link]

  • Chemspace. 2,6-dichloro-3-nitrobenzene-1-sulfonyl fluoride - C6H2Cl2FNO4S. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • PubChem. 2,6-Difluorobenzenesulfonyl chloride. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. 2,6-Difluorobenzenesulfonyl Fluoride. [Link]

  • Organic Chemistry Portal. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 6(5), 2650–2659. [Link]

  • Li, Z., & Wu, J. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 61(38), 152315. [Link]

  • Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(15), 2238-2241. [Link]

  • Govaerts, S., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11848–11853. [Link]

  • Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4761–4764. [Link]

  • Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, 67(19), 16925–16927. [Link]

  • Semantic Scholar. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]

  • PubChem. 2,6-Dichlorobenzenesulfonylchloride. National Center for Biotechnology Information. [Link]

  • NextSDS. 2,4,6-Trichlorobenzene-1-sulfonyl fluoride — Chemical Substance Information. [Link]

  • Choi, Y. S. (1985). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor. University of Idaho Dissertations. [Link]

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Chemdad. 2,6-Difluorobenzenesulfonyl chloride. [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Chemical Shifts of 2,6-Dichlorobenzene-1-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals Introduction 2,6-Dichlorobenzene-1-sulfonyl fluoride is a key chemical intermediate, the utility of which is rapidly expanding in the fields of chemical bio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorobenzene-1-sulfonyl fluoride is a key chemical intermediate, the utility of which is rapidly expanding in the fields of chemical biology and drug discovery. As a precursor to a variety of complex molecules, a comprehensive understanding of its structural and electronic properties is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules. This guide provides an in-depth analysis of the proton (¹H) and fluorine (¹⁹F) NMR spectra of 2,6-Dichlorobenzene-1-sulfonyl fluoride, offering insights into the interpretation of its spectral data and a robust protocol for data acquisition.

The unique substitution pattern of this molecule, with two chlorine atoms ortho to the sulfonyl fluoride group, gives rise to a distinct NMR fingerprint. Understanding the interplay of the electronic effects of these substituents is crucial for the correct assignment of chemical shifts and for quality control in synthetic processes.

Predicted ¹H and ¹⁹F NMR Spectral Data

While a definitive, publicly available experimental spectrum for 2,6-Dichlorobenzene-1-sulfonyl fluoride is not readily accessible, we can predict its NMR parameters with a high degree of confidence based on the extensive data available for structurally related compounds and a thorough understanding of the principles of NMR spectroscopy. The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Nucleus Position Predicted Chemical Shift (δ) in CDCl₃ (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
¹HH-3, H-5~ 7.55Doublet (d)J(H,H) ≈ 8.0
¹HH-4~ 7.65Triplet (t)J(H,H) ≈ 8.0
¹⁹F-SO₂F +60 to +70Singlet (s)N/A

Analysis of the Predicted NMR Spectra

The predicted ¹H and ¹⁹F NMR spectra of 2,6-Dichlorobenzene-1-sulfonyl fluoride are governed by the electronic and steric effects of the substituents on the benzene ring.

¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit a classic A₂B spin system for the three aromatic protons.

  • H-4 Proton (para): This proton is situated between two electron-withdrawing chlorine atoms. However, its position para to the strongly electron-withdrawing sulfonyl fluoride group will cause it to be the most deshielded of the aromatic protons, predicted to resonate at approximately 7.65 ppm. Due to coupling with the two equivalent H-3 and H-5 protons, its signal will appear as a triplet.

  • H-3 and H-5 Protons (meta): These two protons are chemically equivalent due to the molecule's symmetry. They are positioned meta to the sulfonyl fluoride group and ortho to a chlorine atom. Their chemical shift is predicted to be around 7.55 ppm. Each of these protons couples to the H-4 proton, resulting in a doublet.

¹⁹F NMR Spectrum

The fluorine-19 NMR spectrum is anticipated to show a single resonance for the fluorine atom of the sulfonyl fluoride group.

  • -SO₂F Fluorine: The chemical shift of the fluorine atom in arylsulfonyl fluorides is typically found in the range of +60 to +70 ppm relative to CFCl₃.[1] The electron-withdrawing nature of the two ortho-chlorine atoms is expected to have a deshielding effect on the fluorine nucleus, placing its chemical shift towards the downfield end of this range. Due to the absence of neighboring fluorine or hydrogen atoms within a typical coupling distance (2-4 bonds), the signal is predicted to be a singlet.

Experimental Protocol for NMR Data Acquisition

The following protocol provides a standardized procedure for acquiring high-quality ¹H and ¹⁹F NMR spectra of 2,6-Dichlorobenzene-1-sulfonyl fluoride.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the 2,6-Dichlorobenzene-1-sulfonyl fluoride sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Ensure complete dissolution; gentle warming or sonication can be applied if necessary.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) for ¹H NMR can be added. For ¹⁹F NMR, an external reference of CFCl₃ is often used, or a secondary standard can be co-dissolved if it does not interfere with the sample signals.

NMR Instrument Setup
  • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

  • Tuning and Shimming: Ensure the instrument's probe is properly tuned to the ¹H and ¹⁹F frequencies and that the magnetic field homogeneity is optimized through shimming on the sample.

¹H NMR Acquisition Parameters
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 16 ppm, centered around 7.5 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹⁹F NMR Acquisition Parameters
  • Pulse Program: A standard single-pulse experiment, often with proton decoupling ('zgpg30' with GARP decoupling during acquisition).

  • Spectral Width: A range of approximately 200 ppm, centered around +65 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 64 to 256 scans, depending on concentration and instrument sensitivity.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹⁹F) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0.00 ppm. Reference the ¹⁹F spectrum to an external standard (CFCl₃ at 0.00 ppm).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the acquisition and analysis of NMR data for 2,6-Dichlorobenzene-1-sulfonyl fluoride.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune & Shim) transfer->setup acq_H1 ¹H NMR Acquisition setup->acq_H1 acq_F19 ¹⁹F NMR Acquisition setup->acq_F19 process Fourier Transform & Phasing acq_H1->process acq_F19->process baseline Baseline Correction process->baseline reference Referencing baseline->reference analyze Spectral Analysis (Peak Picking & Integration) reference->analyze

Caption: Electronic effects influencing NMR chemical shifts in the title compound.

  • Inductive Effect (-I): Both the chlorine atoms and the sulfonyl fluoride group are highly electronegative, withdrawing electron density from the benzene ring through the sigma bonds. This effect deshields the aromatic protons, causing them to resonate at a higher frequency (downfield).

  • Mesomeric Effect (-M): The sulfonyl fluoride group can also withdraw electron density through the pi system of the ring (resonance). This effect is most pronounced at the ortho and para positions, further contributing to the deshielding of the H-4 proton.

The combination of these effects results in the predicted downfield chemical shifts for all aromatic protons.

Trustworthiness and Self-Validation

The protocols and interpretations presented in this guide are based on well-established principles of NMR spectroscopy and data from closely related, well-characterized compounds. By following the detailed experimental procedures, a researcher can obtain high-quality, reproducible data. The predicted chemical shifts and coupling patterns serve as a self-validating system; significant deviation from these values would warrant further investigation into the sample's purity or structural integrity.

Conclusion

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹⁹F NMR characteristics of 2,6-Dichlorobenzene-1-sulfonyl fluoride. By understanding the predicted spectral data, the underlying electronic effects, and adhering to the provided experimental protocols, researchers, scientists, and drug development professionals can confidently utilize NMR spectroscopy for the characterization and quality control of this important chemical intermediate. The principles outlined herein are also broadly applicable to the spectral analysis of other substituted arylsulfonyl fluorides.

References

  • Willis, M. C. (2018). One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. The Royal Society of Chemistry. [Link]

  • Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. Journal of Organic Chemistry, 88(7), 4761–4764. [Link]

  • Kim, J., & Chun, J.-H. (2020). Electrochemical Synthesis of Sulfonyl Fluorides from Sulfonyl Hydrazides. Supporting Information. [Link]

  • PubChem. (n.d.). 2,6-dichlorobenzene-1-sulfonyl fluoride. PubChem. Retrieved March 27, 2026, from [Link]

  • Choi, Y. S. (1994). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluorinated Systems (Thesis). Portland State University. [Link]

  • Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(10), 1371-1374. [Link]

  • PubChem. (n.d.). 2,6-Dichlorobenzenesulfonylchloride. PubChem. Retrieved March 27, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Difluorobenzenesulfonyl chloride. PubChem. Retrieved March 27, 2026, from [Link]

  • Chen, Q.-Y., & Wu, S.-W. (2010). One-pot synthesis of arylfluoroalkylsulfoxides and study of their anomalous 19F NMR behavior. Journal of Fluorine Chemistry, 131(1), 133-137. [Link]

  • Gard, G. L. (1989). Process for the preparation of fluorinated benzene sulfonyl fluorides. U.S.
  • Reich, H. J. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Wang, Z., & Zhu, J. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water. Supporting Information. [Link]

  • University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. [Link]

  • Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. Organic Chemistry Portal. [Link]

Sources

Foundational

Thermodynamic Stability of 2,6-Dichlorobenzene-1-sulfonyl Fluoride: A Mechanistic Guide for SuFEx Chemistry and Drug Development

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally reshaped covalent drug discovery, proteomics, and materials science[1]. At the core of this technology is the sulfony...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally reshaped covalent drug discovery, proteomics, and materials science[1]. At the core of this technology is the sulfonyl fluoride functional group, which balances remarkable thermodynamic stability with selective reactivity. Among the diverse library of SuFEx electrophiles, 2,6-Dichlorobenzene-1-sulfonyl fluoride (CAS: 1355090-09-3) [2] stands out as a uniquely resilient building block. The dual ortho-chlorine substitutions provide immense steric shielding, creating a thermodynamic sink that practically halts background hydrolysis while preserving the capacity for targeted covalent ligation under specific catalytic or microenvironmental conditions.

As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic principles, quantitative stability metrics, and self-validating experimental workflows required to harness this molecule effectively.

Mechanistic Grounding: Thermodynamics of the S-F Bond

The utility of sulfonyl fluorides is rooted in the unique physicochemical properties of the sulfur-fluorine bond, which are further amplified by the 2,6-dichloro substitution pattern.

  • High Bond Dissociation Energy (BDE): The homolytic BDE of the S-F bond (e.g., in baseline SO₂F₂) is approximately 90.5 kcal/mol, which is significantly higher than the S-Cl bond (~46 kcal/mol)[3]. This fundamental thermodynamic difference makes sulfonyl fluorides highly resistant to thermal decomposition.

  • Resistance to Reduction: Because fluorine is highly electronegative, the S-F bond is heavily polarized. Cleavage of the sulfonyl fluoride bond is strictly heterolytic, preventing the formation of radical intermediates[1]. This ensures the molecule remains stable in reductive biological environments, such as those with high intracellular glutathione (GSH) concentrations[3].

  • The 2,6-Dichloro Steric Effect: In 2,6-dichlorobenzene-1-sulfonyl fluoride, the bulky chlorine atoms at the 2- and 6-positions flank the tetrahedral Sulfur(VI) center. This steric bulk dramatically increases the activation energy required for water molecules or off-target biological nucleophiles to achieve the necessary trajectory for an Sₙ2-like attack on the sulfur atom. Consequently, the molecule exhibits near-absolute kinetic stability in aqueous media unless activated by a specialized catalyst that coordinates the fluoride ion[4].

Quantitative Data: Comparative Stability Profile

To illustrate the thermodynamic superiority of 2,6-dichlorobenzene-1-sulfonyl fluoride, the following table summarizes its physicochemical properties relative to other sulfonyl halides.

CompoundLeaving GroupEst. Bond Dissociation Energy (kcal/mol)Hydrolysis Stability (pH 7.4, 37°C)Reactivity Profile
Benzenesulfonyl chlorideChloride (-Cl)~46.0< 5 minutesHighly reactive, non-selective, susceptible to reduction.
Benzenesulfonyl fluorideFluoride (-F)~90.5DaysStable, selective SuFEx click reagent.
2,6-Dichlorobenzene-1-sulfonyl fluoride Fluoride (-F) ~90.5 > Months Ultra-stable, requires strong Lewis acid/base activation.

Note: BDE values are extrapolated from baseline SO₂F₂ and SO₂Cl₂ measurements[3].

Experimental Methodologies: Self-Validating Protocols

Deploying 2,6-dichlorobenzene-1-sulfonyl fluoride requires rigorous validation of both its inertness (stability) and its conditional reactivity (SuFEx). The following protocols are designed as self-validating systems.

Protocol A: Thermodynamic Stability & Hydrolysis Assay

Objective: To empirically validate the resistance of 2,6-dichlorobenzene-1-sulfonyl fluoride to aqueous hydrolysis over time.

  • Preparation of Matrix: Prepare a 10 mM stock of 2,6-dichlorobenzene-1-sulfonyl fluoride in LC-MS grade DMSO. Dilute to a final concentration of 100 µM in PBS (pH 7.4) containing 1 mM Glutathione (GSH).

    • Causality: GSH is included to simulate the reductive environment of the cytosol, challenging the heterolytic cleavage paradigm of the S-F bond.

  • Incubation & Sampling: Incubate the solution at 37°C in a thermomixer. Draw 50 µL aliquots at t = 0, 24h, 72h, and 7 days. Quench with 50 µL of cold acetonitrile containing an internal standard (e.g., 4-fluorobenzamide).

    • Causality: Acetonitrile precipitates buffer salts and halts any potential micro-reactions, while the internal standard normalizes LC-MS injection volumes for accurate quantification.

  • LC-MS Analysis: Analyze via UPLC-MS (ESI negative mode). Monitor the disappearance of the parent mass and the potential appearance of the sulfonic acid byproduct (m/z[M-H]⁻ = 226.9).

    • Validation Check: A self-validating result will show >98% parent compound remaining at day 7, with the sulfonic acid peak at baseline noise levels. This confirms the thermodynamic sink created by the 2,6-dichloro shielding.

Protocol B: Calcium-Mediated SuFEx Activation Workflow

Objective: To overcome steric hindrance and drive covalent conjugation using a Lewis acid catalyst.

  • Reagent Assembly: In a dry, argon-purged vial, combine 2,6-dichlorobenzene-1-sulfonyl fluoride (1.0 eq) and a target primary amine (1.2 eq) in anhydrous THF.

    • Causality: Anhydrous conditions prevent competitive coordination of water to the calcium catalyst, ensuring maximum catalytic efficiency.

  • Catalyst Addition: Add 20 mol% Calcium bistriflimide [Ca(NTf₂)₂].

    • Causality: Ca²⁺ acts as a potent Lewis acid that specifically coordinates with the fluorine atom. This two-point interaction activates the sulfur(VI) center and stabilizes the fluoride leaving group, effectively lowering the activation energy barrier that was artificially raised by the ortho-chlorines[4].

  • Reaction Monitoring: Stir at room temperature for 4-6 hours. Monitor by TLC or LC-MS until the sulfonyl fluoride is consumed.

    • Validation Check: The formation of the sulfonamide product, coupled with the absence of sulfonic acid, validates that the reaction proceeded strictly via SuFEx rather than background hydrolysis.

Pathway Visualization

The following diagram maps the logical divergence between the molecule's thermodynamic stability in biological media and its targeted activation via SuFEx catalysis.

SuFEx_Pathway Substrate 2,6-Dichloro-Ph-SO2F (Sterically Shielded) Environment Aqueous Buffer (pH 7.4) Glutathione-rich Media Substrate->Environment Incubation Catalyst SuFEx Activation (e.g., Ca(NTf2)2) Substrate->Catalyst Targeted Catalysis Hydrolysis Background Hydrolysis (Blocked by Di-ortho Cl) Environment->Hydrolysis Kinetic Barrier (No Reaction) Intermediate Transition State [Ca2+ --- F-S Coordination] Catalyst->Intermediate Lewis Acid Activation Product Covalent Conjugate (Target Protein/Amine) Intermediate->Product Nucleophilic Attack

Fig 1: Thermodynamic stability and targeted SuFEx activation pathway of the sulfonyl fluoride.

Conclusion

The thermodynamic stability of 2,6-dichlorobenzene-1-sulfonyl fluoride represents a masterclass in structural tuning for chemical biology. By leveraging the inherently high bond dissociation energy of the S-F bond and compounding it with severe steric hindrance, researchers can deploy this molecule as a highly inert probe. It remains a "sleeping beauty" in complex biological milieus, awakening only when exposed to precise SuFEx catalysts or uniquely tuned enzymatic microenvironments.

References

  • Source: merckmillipore.
  • Title: Sulfur(VI) Fluoride Exchange (SuFEx)
  • Title: Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx)
  • Source: vivanls.

Sources

Protocols & Analytical Methods

Method

2,6-Dichlorobenzene-1-sulfonyl fluoride as a protein modification reagent

Application Note: 2,6-Dichlorobenzene-1-sulfonyl Fluoride as a Proximity-Enabled Protein Modification Reagent Target Audience: Researchers, structural biologists, and covalent drug development professionals. The "Sleepin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2,6-Dichlorobenzene-1-sulfonyl Fluoride as a Proximity-Enabled Protein Modification Reagent

Target Audience: Researchers, structural biologists, and covalent drug development professionals.

The "Sleeping Beauty" Paradigm in Covalent Biology

Traditional covalent protein modifiers (e.g., maleimides, NHS esters, or standard sulfonyl fluorides like PMSF) often suffer from high intrinsic reactivity. This leads to promiscuous off-target labeling, toxicity, and poor stability in aqueous biological buffers. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry introduces a paradigm shift by utilizing latent electrophiles[1].

Sulfonyl fluorides possess unique thermodynamic stability and are highly resistant to reductive cleavage, distinguishing them from traditional electrophiles[1]. Remarkably, they can remain completely inert under extreme conditions—such as refluxing in neat aniline at 184 °C—yet become highly reactive when placed in a specific protein microenvironment[2]. This phenomenon, termed the "Sleeping Beauty" effect, requires a naturally folded protein with precise electrostatic and geometric setups to activate the latent SuFEx probe[3].

Structural Causality: Why 2,6-Dichloro Substitution?

The exceptional selectivity of 2,6-dichlorobenzene-1-sulfonyl fluoride (2,6-DCBSF) is dictated by its unique steric and electronic profile:

  • Steric Shielding: The two chlorine atoms at the ortho positions (C2 and C6) create a massive steric barrier around the tetrahedral sulfur(VI) center. This prevents premature hydrolysis by water molecules and non-specific attack by abundant cellular nucleophiles (e.g., glutathione).

  • Electronic Priming: Once the reagent docks into a complementary protein pocket (such as the active site of human neutrophil elastase), the electron-withdrawing nature of the chlorine atoms increases the electrophilicity of the sulfur center[3]. A proximal basic residue in the protein acts as a general base, deprotonating the target nucleophile (Tyrosine, Lysine, Serine, or Histidine) and triggering a rapid, proximity-enhanced SuFEx reaction[4].

Quantitative Profiling: Reactivity & Stability

The table below summarizes the quantitative and qualitative differences between 2,6-DCBSF and other classes of sulfonyl reagents, highlighting its utility in agnostic drug discovery and precision proteomics.

Reagent ClassExampleIntrinsic Aqueous Half-LifeTarget ResiduesReactivity MechanismSelectivity Profile
Highly Reactive Electrophile PMSF< 1 hourSerine (Active site)Unrestricted nucleophilic attackLow (Promiscuous)
Latent SuFEx Probe Benzene-1-sulfonyl fluoride~ DaysTyr, Lys, His, SerMild proximity-enabled SuFExModerate
Sterically Shielded SuFEx Probe 2,6-DCBSF> WeeksTyr, Lys, Ser (Context-dependent)Strict proximity-enabled SuFEx ("Sleeping Beauty")Exceptionally High

Mechanism of Action

SuFEx_Mechanism R 2,6-DCBSF (Latent Electrophile) C Non-Covalent Complex (Microenvironment Activation) R->C Incubation P Target Protein (Folded, Active State) P->C Incubation A Covalent Adduct (Irreversible Modification) C->A SuFEx Reaction HF HF Byproduct (Buffered) C->HF Elimination

Proximity-driven SuFEx mechanism of 2,6-DCBSF with target proteins.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system . It includes internal controls to prove that the covalent modification is strictly driven by the 3D conformation of the protein, rather than non-specific alkylation.

Workflow S1 1. Reagent Prep 10 mM in DMSO S2 2. Incubation HEPES Buffer (pH 7.4) + Native Protein S1->S2 S3 3. Quenching Desalting Spin Column S2->S3 S4 4. Validation Intact LC-MS/MS S3->S4

Self-validating workflow for protein covalent modification using SuFEx.

Phase 1: Reagent and Protein Preparation
  • Latent Electrophile Stock: Dissolve 2,6-DCBSF in anhydrous DMSO to a concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents premature hydrolysis of the sulfonyl fluoride over long-term storage, maintaining the integrity of the S(VI)-F bond.

  • Buffer Selection: Prepare the target protein (e.g., human neutrophil elastase) at 10 µM in 50 mM HEPES, 150 mM NaCl, pH 7.4.

    • Causality: HEPES is a tertiary amine buffer. Unlike Tris or other primary amine buffers, HEPES cannot act as a competing nucleophile in the SuFEx reaction, ensuring all modification events are strictly protein-directed.

Phase 2: The Self-Validating Incubation System

Set up three parallel reactions to interrogate the "Sleeping Beauty" effect:

  • Reaction A (Active Target): 10 µM Native Protein + 50 µM 2,6-DCBSF.

  • Reaction B (Denatured Control): 10 µM Protein (pre-boiled for 10 min in 1% SDS) + 50 µM 2,6-DCBSF.

    • Causality: Denaturing the protein destroys the 3D microenvironment. If 2,6-DCBSF is truly a latent SuFEx probe, Reaction B will show zero modification, validating that the reaction requires a folded pocket[3].

  • Reaction C (Competition Control): 10 µM Native Protein + 500 µM known non-covalent active-site inhibitor + 50 µM 2,6-DCBSF.

    • Causality: Pre-blocking the active site prevents the SuFEx reagent from docking, proving the site-specificity of the modification.

Incubate all reactions at 37 °C for 2–4 hours. Maintain final DMSO concentration below 2% to prevent solvent-induced protein unfolding.

Phase 3: Quenching and Analytical Validation
  • Desalting: Pass the reaction mixtures through Zeba™ Spin Desalting Columns (7K MWCO).

    • Causality: This rapidly removes unreacted 2,6-DCBSF and non-covalently bound small molecules, halting the reaction and preparing the sample for mass spectrometry.

  • Intact LC-MS/MS Analysis: Analyze the desalted proteins via high-resolution intact mass spectrometry. A successful SuFEx reaction will yield a mass shift corresponding to the addition of the 2,6-dichlorobenzenesulfonyl group minus the fluoride ion (ΔMass ≈ +208.98 Da).

Sources

Application

Catalysts for 2,6-Dichlorobenzene-1-sulfonyl fluoride amine coupling

Application Note: Catalytic Strategies for SuFEx Amidation of 2,6-Dichlorobenzene-1-sulfonyl Fluoride Executive Summary Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click chemistry methodology, offering...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Strategies for SuFEx Amidation of 2,6-Dichlorobenzene-1-sulfonyl Fluoride

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click chemistry methodology, offering unparalleled stability and chemoselectivity compared to traditional sulfonyl chlorides. However, the coupling of highly sterically hindered substrates—specifically ortho-disubstituted variants like 2,6-dichlorobenzene-1-sulfonyl fluoride—with amines presents a severe synthetic bottleneck. The bulky chlorine atoms effectively shield the tetrahedral S(VI) center, rendering direct nucleophilic attack by amines kinetically unfavorable[1].

This Application Note provides an authoritative guide on overcoming this steric barrier using two state-of-the-art catalytic systems: the HOBt/TMDS organocatalytic system [1][2] and the Ca(NTf2)2/DABCO synergistic Lewis acid/base system [3][4]. By understanding the mechanistic causality behind these catalysts, researchers can achieve high-yielding amidations of previously unreactive SuFEx hubs.

Mechanistic Causality & Catalyst Selection

The Steric Challenge of 2,6-Dichlorobenzene-1-sulfonyl Fluoride

In standard SuFEx reactions, simple bases like DBU or TEA are sufficient to activate the exchange[5]. However, the two ortho-chlorine atoms in 2,6-dichlorobenzene-1-sulfonyl fluoride block the requisite Bürgi-Dunitz trajectory for incoming bulky amine nucleophiles. The S–F bond is thermodynamically highly stable, and without specialized activation, the reaction stalls.

Catalytic System A: Nucleophilic Activation via HOBt and Silicon Additives

To bypass the steric shield, 1-hydroxybenzotriazole (HOBt) is employed as a nucleophilic catalyst.

  • Causality: The compact, planar nature of the N–O nucleophile in HOBt allows it to penetrate the steric bulk of the 2,6-dichloro substitution, displacing the fluoride ion to form a highly electrophilic ArSO2–OBt active intermediate[1][2].

  • The Role of the Silicon Additive: The displaced fluoride ion can poison the catalytic cycle. A silicon additive, such as 1,1,3,3-tetramethyldisiloxane (TMDS) or hexamethyldisilazane (HMDS), acts as an irreversible fluoride scavenger. The formation of a hyper-stable Si–F bond acts as a thermodynamic sink, driving the reaction forward and enabling HOBt to turnover at loadings as low as 5 mol%[1][6].

HOBt_Cycle ArSO2F 2,6-Dichloro-ArSO2F (Sterically Hindered) Intermediate ArSO2-OBt Intermediate (Highly Electrophilic) ArSO2F->Intermediate HOBt Attack (-F⁻) TMDS TMDS (F⁻ Scavenger) ArSO2F->TMDS F⁻ Trapping (Si-F Formation) HOBt HOBt Catalyst (Nucleophile) HOBt->Intermediate Intermediate->HOBt Catalyst Regeneration Product Sulfonamide Product (ArSO2NHR) Intermediate->Product Aminolysis Amine Amine (RNH2) Amine->Product

Caption: HOBt/TMDS Catalytic Cycle for SuFEx Amidation.

Catalytic System B: Lewis Acid/Base Synergy via Ca(NTf2)2 and DABCO

An alternative approach utilizes calcium triflimide [Ca(NTf2)2] and 1,4-diazabicyclo[2.2.2]octane (DABCO).

  • Causality: Ca(NTf2)2 is a potent, oxophilic Lewis acid. It coordinates to the sulfonyl oxygen atoms (and potentially the fluorine), withdrawing electron density and drastically increasing the electrophilicity of the sulfur center[3][7].

  • The Role of DABCO: DABCO serves a dual function. It acts as a Brønsted base to deprotonate the incoming amine, and as a Lewis base to form a transient, highly reactive pre-activation complex with the S(VI) center. This "push-pull" synergy lowers the activation barrier to ~21 kcal/mol, allowing even the most hindered substrates to couple at room temperature[4][8].

Ca_DABCO SF 2,6-Dichloro-ArSO2F Complex [Ca]···O=S=O···[F] Activated Complex SF->Complex O/F Coordination Ca Ca(NTf2)2 (Lewis Acid) Ca->Complex Product Sulfonamide Product Complex->Product Nucleophilic Attack Amine Amine + DABCO (Lewis Base) Amine->Product Base Assistance

Caption: Synergistic Ca(NTf2)2/DABCO Activation Model for SuFEx.

Quantitative Data Summary

The table below summarizes the comparative efficacy of various catalytic systems when applied to sterically hindered S(VI) fluorides like 2,6-dichlorobenzene-1-sulfonyl fluoride.

Catalytic SystemCatalyst LoadingAdditive / BaseSolvent & TempYield (Hindered S(VI))Mechanism of Activation
Uncatalyzed NoneNoneVarious, Reflux< 5%Direct aminolysis (Fails due to sterics)
DBU-Catalyzed 20 mol% DBUNoneMeCN, 60 °C< 20%Mild nucleophilic activation[5]
HOBt / TMDS 5 mol% HOBt1.5 eq TMDSToluene, 60 °C> 90% Nucleophilic catalysis + F⁻ scavenging[1]
Ca(NTf2)2 / DABCO 50-100 mol% Ca(NTf2)22.0 eq DABCOTHF, 25 °C85-95% Lewis acid + Lewis base synergy[3]

Experimental Protocols

Protocol A: HOBt/TMDS-Catalyzed Amidation

Best for: Broad-spectrum scale-up and highly unreactive aliphatic amines.

Reagents:

  • 2,6-Dichlorobenzene-1-sulfonyl fluoride (1.0 equiv)

  • Amine nucleophile (1.2 - 2.0 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (0.05 equiv, 5 mol%)

  • 1,1,3,3-Tetramethyldisiloxane (TMDS) (1.5 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add 2,6-dichlorobenzene-1-sulfonyl fluoride (1.0 equiv) and HOBt (5 mol%)[1].

  • Solvent & Additive: Add anhydrous toluene to achieve a 0.2 M concentration, followed by the addition of the amine (1.2 equiv) and TMDS (1.5 equiv) via syringe under a nitrogen atmosphere.

  • Reaction: Seal the vial and stir the mixture at 60 °C for 12–24 hours.

  • Self-Validation Checkpoint: Monitor the reaction progress via ¹⁹F NMR. The sharp singlet of the starting sulfonyl fluoride (typically around +50 to +65 ppm) will disappear. Concurrently, the formation of the Si–F byproduct will appear as a distinct upfield signal (approx. -130 to -150 ppm), confirming successful fluoride extrusion and catalyst turnover.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO3, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Ca(NTf2)2/DABCO-Mediated Amidation

Best for: Room-temperature coupling and acid-sensitive functional groups.

Reagents:

  • 2,6-Dichlorobenzene-1-sulfonyl fluoride (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Calcium triflimide [Ca(NTf2)2] (0.55 - 1.0 equiv)

  • DABCO (2.0 equiv)

  • Anhydrous THF (0.1 M)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with Ca(NTf2)2 (0.55 equiv), DABCO (2.0 equiv), and 2,6-dichlorobenzene-1-sulfonyl fluoride (1.0 equiv)[3].

  • Solvent Addition: Suspend the mixture in anhydrous THF (0.1 M).

  • Amine Addition: Add the amine nucleophile (1.2 equiv) dropwise.

  • Reaction: Stir the reaction at room temperature (25 °C) for 2–6 hours.

  • Self-Validation Checkpoint: DABCO serves a dual role; if the reaction stalls or yields are poor, it almost exclusively indicates moisture-induced quenching of the Lewis acid[7]. The protocol is self-validating when conducted under strictly anhydrous conditions: a transient color change is often observed, indicating the formation of the DABCO-sulfamoyl pre-activation complex before yielding the final sulfonamide.

  • Workup: Dilute the mixture with EtOAc, wash with 1M HCl (to remove DABCO) and brine, dry over MgSO4, and concentrate in vacuo.

Sources

Method

Application Note: 2,6-Dichlorobenzene-1-sulfonyl Fluoride in Late-Stage Functionalization and Covalent Drug Discovery

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally transformed the landscape of late-stage functionalization (LSF) and targeted covalent inhibitor (TCI) discovery. Amon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally transformed the landscape of late-stage functionalization (LSF) and targeted covalent inhibitor (TCI) discovery. Among the premier building blocks in the SuFEx toolkit, 2,6-Dichlorobenzene-1-sulfonyl fluoride stands out due to its exceptional chemical latency. This application note details the mechanistic causality behind its stability, its utility in the agnostic discovery of covalent enzyme inhibitors, and provides a self-validating protocol for its application in the late-stage functionalization of complex active pharmaceutical ingredients (APIs).

Mechanistic Causality: The Power of Steric Latency

To understand the utility of 2,6-dichlorobenzene-1-sulfonyl fluoride, one must analyze the causality of the S-F bond activation. Traditional sulfonyl chlorides (-SO₂Cl) are highly reactive but suffer from rapid, indiscriminate hydrolysis in aqueous media, rendering them unsuitable for late-stage functionalization of complex, unprotected scaffolds.

Conversely, the S-F bond in sulfonyl fluorides is thermodynamically stable and highly resistant to reduction. In 2,6-dichlorobenzene-1-sulfonyl fluoride, this inherent stability is amplified by the two bulky chlorine atoms at the ortho positions. These halogens create a dense "steric wall" around the tetrahedral S(VI) center. This structural feature strictly prevents background nucleophilic attack by water or generic biological nucleophiles (e.g., glutathione).

The molecule remains functionally dormant until it encounters a specific trigger:

  • Chemical Activation : A strong organobase (e.g., DBU or BEMP) that forms a reactive hydrogen-bonded or bifluoride intermediate, lowering the activation energy for S-F cleavage [1].

  • Biological Activation : A perfectly matched enzyme active site where precise geometric and electrostatic alignment forces a nucleophilic residue (Ser/Tyr) into the anti-bonding orbital of the S-F bond [2].

SuFEx_Activation A 2,6-Dichlorobenzene-1- sulfonyl fluoride C Activated [S-F···Base] Complex A->C Catalyst Coordination B DBU / BEMP Catalyst B->C H-Bonding / Bifluoride E Stable S(VI) Linkage (Sulfonate / Sulfonamide) C->E Nucleophilic Attack D Target Nucleophile (R-OH / R-NH2) D->E Fluoride Displacement

Logical flow of SuFEx S-F bond activation and nucleophilic substitution.

Application I: Agnostic Discovery of Covalent Inhibitors

The extreme latency of 2,6-dichlorobenzene-1-sulfonyl fluoride makes it an ideal probe for the "agnostic" discovery of covalent inhibitors. Because the probe does not react non-specifically with the proteome, it acts as a silent spectator until it binds to a specific protein pocket that can catalyze its own covalent modification.

As demonstrated by [2], this approach was successfully used to discover highly selective inhibitors for human neutrophil elastase (hNE). The enzyme itself acts as the SuFEx catalyst. The dormant behavior of the sulfonyl fluoride reflects an exquisite sensitivity to its protein reaction partner—a phenomenon the authors describe as a "sleeping beauty finding the right prince."

Agnostic_Discovery Step1 Latent Probe Library (2,6-Dichloro-SO2F derivatives) Step2 Agnostic Phenotypic Screen (Complex Proteome) Step1->Step2 Step3 Protein-Templated Matchmaking (e.g., Human Neutrophil Elastase) Step2->Step3 Incubation & Binding Step4 Proximity-Induced S-F Cleavage (Active Site Ser/Tyr nucleophile) Step3->Step4 Geometric Alignment Step5 Irreversible Covalent Inhibition Step4->Step5 Chemoselective Ligation

Protein-templated SuFEx workflow for the agnostic discovery of covalent inhibitors.

Application II: Late-Stage Functionalization (LSF) of Complex APIs

In medicinal chemistry, modifying an advanced drug scaffold to improve its pharmacokinetic properties or to convert a reversible binder into a covalent inhibitor is highly desirable. 2,6-Dichlorobenzene-1-sulfonyl fluoride allows for the chemoselective sulfonylation of primary/secondary amines and phenols on complex APIs without requiring the protection of other functional groups (such as alcohols or carboxylic acids) [3].

Quantitative Data & Reaction Scope

The following tables summarize the comparative reactivity and standardized conditions for utilizing 2,6-dichlorobenzene-1-sulfonyl fluoride in LSF workflows.

Table 1: Comparative Reactivity Profile of S(VI) Electrophiles

Electrophile MotifStability in Aqueous MediaReactivity to AminesReactivity to PhenolsPrimary Application
Sulfonyl Chloride (-SO₂Cl) Poor (Rapid Hydrolysis)High (Spontaneous)ModerateEarly-stage building blocks
Unsubstituted -SO₂F ExcellentModerate (Requires mild base)Latent (Requires catalyst)General SuFEx / LSF
2,6-Dichloro-SO₂F ExceptionalHighly LatentHighly LatentAgnostic probes / Selective LSF

Table 2: Standardized SuFEx Reaction Conditions for 2,6-Dichloro-SO₂F

Nucleophile TypeCatalystSolventTempTimeExpected Yield
Aliphatic Amines DBU (10 mol%)MeCN or DMF25 °C2-4 h>90%
Anilines DBU (20 mol%)MeCN60 °C12 h75-85%
Phenols BEMP (10 mol%)MeCN / t-BuOH25 °C4-8 h>85%

Self-Validating Experimental Protocol: DBU-Catalyzed Late-Stage Sulfonylation

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system . By utilizing the sulfonyl fluoride as the limiting reagent, the reaction progress can be definitively tracked via ¹⁹F NMR. The starting 2,6-dichlorobenzene-1-sulfonyl fluoride exhibits a sharp, diagnostic singlet near +61 ppm (relative to CFCl₃). Because the final sulfonamide/sulfonate product contains no fluorine, the absolute disappearance of the +61 ppm signal confirms 100% electrophile consumption, eliminating the need for complex LC-MS deconvolution during the reaction phase.

Materials Required:
  • Electrophile : 2,6-Dichlorobenzene-1-sulfonyl fluoride (1.0 equiv, limiting reagent)

  • Nucleophile : API containing a target amine or phenol (1.05 equiv)

  • Catalyst : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv)

  • Solvent : Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:
  • Preparation of the Reaction Matrix : In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve the API nucleophile (0.525 mmol, 1.05 equiv) and 2,6-dichlorobenzene-1-sulfonyl fluoride (0.500 mmol, 1.0 equiv) in 2.0 mL of anhydrous MeCN. Causality Check: MeCN is chosen due to its high dielectric constant, which stabilizes the polar transition state of the SuFEx exchange.

  • Catalytic Activation : Add DBU (0.100 mmol, 0.2 equiv) dropwise to the stirring solution at room temperature. Seal the vial under a nitrogen atmosphere. Causality Check: DBU does not act merely as a proton sponge; it actively coordinates with the S-F bond, forming a reactive hydrogen-bonded network that breaches the steric latency of the 2,6-dichloro-substituted S(VI) center.

  • In-Process Control (IPC) via ¹⁹F NMR : After 4 hours of stirring, extract a 50 µL aliquot from the reaction mixture. Dilute the aliquot in 0.5 mL of CD₃CN and acquire a ¹⁹F NMR spectrum (typically 376 MHz).

    • Validation Criterion : Analyze the region around +61 ppm. If the sharp singlet corresponding to the S-F bond is completely absent, the reaction has reached 100% conversion. If the peak persists, continue stirring and re-check after 2 hours.

  • Quenching and Workup : Once validated by NMR, quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure functionalized API.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition (2014) URL:[Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: Proceedings of the National Academy of Sciences (PNAS) (2019) URL:[Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization Source: Journal of the American Chemical Society (JACS) (2018) URL:[Link]

Application

Application Notes and Protocols: Transition-Metal-Catalyzed Cross-Coupling Reactions of 2,6-Dichlorobenzene-1-sulfonyl Fluoride

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the cross-coupling reactions of 2,6-dichlorobenzene-1-sulfonyl fluoride. It delves into...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the cross-coupling reactions of 2,6-dichlorobenzene-1-sulfonyl fluoride. It delves into the mechanistic underpinnings, provides detailed experimental protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and offers field-proven insights into optimizing these reactions. The guide emphasizes the unique reactivity of this substrate, wherein the sulfonyl fluoride moiety can be either a stable, retained functional handle for subsequent "click" chemistry or a participant in desulfonative coupling pathways.

Introduction: The Strategic Value of 2,6-Dichlorobenzene-1-sulfonyl Fluoride

The sulfonyl fluoride functional group (-SO₂F) has garnered significant attention in modern chemistry, primarily due to its unique balance of stability and latent reactivity.[1] Unlike the more hydrolytically sensitive sulfonyl chlorides, sulfonyl fluorides are remarkably stable under a wide range of synthetic conditions.[1] This stability, however, gives way to efficient reactivity with nucleophiles under specific activation, making them cornerstone electrophiles for Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry".[2][3][4]

2,6-Dichlorobenzene-1-sulfonyl fluoride emerges as a particularly valuable building block. The two ortho chloro-substituents introduce significant steric hindrance around the C-S bond, which not only influences the regioselectivity of cross-coupling reactions but also confers enhanced metabolic stability to the resulting products—a highly desirable trait in medicinal chemistry.[5] This guide explores the two primary modes of reactivity for this substrate in transition-metal catalysis:

  • Functionalization via C-Cl Bond Cleavage: The most common pathway, where one or both C-Cl bonds are selectively replaced, preserving the -SO₂F group as a valuable handle for subsequent SuFEx conjugations.

  • Functionalization via C-S Bond Cleavage: An emerging and powerful strategy where the entire -SO₂F moiety acts as a leaving group in a "desulfonative" cross-coupling, enabling direct C-C bond formation.[6][7]

Understanding and controlling these pathways allows for the strategic synthesis of complex molecular architectures for drug discovery, chemical biology, and materials science.

Mechanistic Foundations of Cross-Coupling

The success of palladium- or nickel-catalyzed cross-coupling reactions hinges on a predictable catalytic cycle. While specific intermediates may vary, the fundamental steps of oxidative addition, transmetalation, and reductive elimination remain constant.[8]

The Palladium Catalytic Cycle

The general palladium-catalyzed cross-coupling cycle is a foundational concept in modern organic synthesis.[8] It typically involves the shuttling of the palladium center between its Pd(0) and Pd(II) oxidation states.

Palladium_Catalytic_Cycle cluster_legend General Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) oa_complex Ar-Pd(II)-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition + Ar-X (e.g., Ar-Cl) trans_complex Ar-Pd(II)-R (Transmetalation Complex) oa_complex->trans_complex Transmetalation + R-M (e.g., R-B(OH)₂) trans_complex->pd0 product Ar-R (Coupled Product) trans_complex->product Reductive Elimination key1 Ar-X = Aryl Halide R-M = Organometallic Reagent

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Cl) or carbon-sulfur (C-S) bond of the substrate, forming a Pd(II) complex. This is often the rate-limiting step, and its facility depends on the bond strength (C-I > C-Br > C-Cl > C-S >> C-F) and the ligand environment.

  • Transmetalation: The organic group (R) from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide or sulfonate group. This step often requires a base to activate the organometallic reagent.[9]

  • Reductive Elimination: The two organic fragments (Ar and R) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C, C-N, or C-S bond and regenerating the active Pd(0) catalyst.

The Role of Ligands and Catalysts

The choice of metal (typically Pd or Ni) and its associated ligands is paramount for success, especially with a sterically hindered and electronically deactivated substrate like 2,6-dichlorobenzene-1-sulfonyl fluoride.

  • Palladium vs. Nickel: Palladium is the workhorse for a vast range of cross-couplings. Nickel catalysts are often more cost-effective and can be particularly effective for cleaving traditionally less reactive bonds, such as C-O, C-S, and C-F bonds.[10][11]

  • Ligands:

    • Bulky Phosphines: Ligands like RuPhos and Xantphos are crucial. Their steric bulk promotes the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly reactive in oxidative addition.[10][12] They also accelerate the reductive elimination step.

    • N-Heterocyclic Carbenes (NHCs): These are strong σ-donors that form very stable bonds with the metal center, creating robust catalysts that can exhibit high turnover numbers and are effective for coupling unreactive chlorides.[13]

Protocols for Key Cross-Coupling Reactions

The following protocols are designed as robust starting points. Researchers should perform initial small-scale reactions to optimize conditions for their specific coupling partners.

Suzuki-Miyaura Coupling: C-C Bond Formation

This reaction is a cornerstone for synthesizing biaryl structures. For 2,6-dichlorobenzene-1-sulfonyl fluoride, the primary goal is often the selective mono-arylation at a C-Cl bond, preserving the -SO₂F handle for subsequent SuFEx chemistry.

Protocol 1: Mono-Arylation of 2,6-Dichlorobenzene-1-sulfonyl Fluoride

  • Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2,6-dichlorobenzene-1-sulfonyl fluoride (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1-0.2 M).

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: Representative Suzuki-Miyaura Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical YieldReference
Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)Toluene/H₂O100Good to High[12]
[Pd(IPr)Cl₂]₂ (0.1)-K₃PO₄ (2)Toluene/H₂O80Excellent[13]
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O85Modest to Good[14]

Scientist's Insights: Causality Behind Choices

  • Why a Bulky Ligand like RuPhos? The 2,6-dichloro substitution pattern presents significant steric hindrance. A bulky, electron-rich phosphine ligand like RuPhos is essential. It facilitates the difficult oxidative addition into the C-Cl bond and promotes the final reductive elimination step, preventing catalyst decomposition.[12][14]

  • Base Selection: A mild base like K₃PO₄ is often preferred as it is effective in the transmetalation step without promoting significant hydrolysis of the sulfonyl fluoride group.[13] For less reactive boronic acids, a stronger base like Cs₂CO₃ might be necessary.

  • Desulfonative Coupling: While C-Cl activation is typical for this substrate, it is critical to be aware that under certain conditions (often base-free or even acidic, with specific ligand systems), aryl sulfonyl fluorides can undergo C-S bond activation and cleavage.[6][7] This alternative reactivity pathway can be exploited to synthesize different classes of compounds.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction provides a powerful route to aryl amines, which are prevalent motifs in pharmaceuticals. Both palladium and nickel catalyst systems are effective for the amination of aryl sulfonates and related electrophiles.[10][15][16]

Protocol 2: Mono-Amination of 2,6-Dichlorobenzene-1-sulfonyl Fluoride

  • Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., CpPd(cinnamyl), 2 mol%) and a suitable ligand (e.g., Xantphos, 2.5 mol%) to an oven-dried reaction vessel.

  • Reagent Addition: Add the base (e.g., Cs₂CO₃, 1.5 equiv), 2,6-dichlorobenzene-1-sulfonyl fluoride (1.0 equiv), and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (0.1-0.2 M).

  • Reaction: Seal the vessel and heat to 90-110 °C with vigorous stirring. Monitor progress by LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Data Summary: Representative Buchwald-Hartwig Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical YieldReference
CpPd(cinnamyl) (2)Xantphos (2.5)Cs₂CO₃ (1.5)Toluene110Good[10]
Pd(OAc)₂ (3)BINAP (4)Cs₂CO₃ (1.4)Toluene90Good[17]
Ni(COD)₂ (5)DPPF (6)K₃PO₄ (2)Dioxane/MeCN100Good to High[10][15]

Scientist's Insights: Causality Behind Choices

  • Catalyst System: While palladium systems with bidentate phosphine ligands like Xantphos or BINAP are robust, nickel catalysis is an excellent alternative.[10][16][17] Nickel systems, often with ligands like DPPF, can be highly effective for coupling aryl chlorides and sulfonates, sometimes under milder conditions or with different substrate scope.[10][15]

  • Base Criticality: A strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is required. Its role is to deprotonate the amine (or the N-H bond in the intermediate Pd-amine complex) to form the palladium-amido species that is necessary for reductive elimination.

  • One-Pot Phenol Amination: An advanced strategy involves the in situ formation of an aryl fluorosulfonate from a phenol using sulfuryl fluoride (SO₂F₂), followed directly by the amination reaction in a one-pot procedure.[10] This streamlines the synthesis from readily available phenolic starting materials.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira reaction provides access to aryl alkynes, which are versatile intermediates in organic synthesis.[18] Coupling 2,6-dichlorobenzene-1-sulfonyl fluoride with a terminal alkyne yields a product with two orthogonal reactive handles: the alkyne and the sulfonyl fluoride.[19]

Protocol 3: Mono-Alkynylation of 2,6-Dichlorobenzene-1-sulfonyl Fluoride

  • Setup: To a Schlenk flask under an inert atmosphere, add 2,6-dichlorobenzene-1-sulfonyl fluoride (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-5 mol%).

  • Solvent and Reagents: Add an anhydrous amine solvent (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.1-1.3 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Remove the amine solvent under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate and filter to remove copper salts and ammonium halides.

  • Purification: Wash the filtrate with dilute aqueous NH₄Cl solution, then brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the product by column chromatography.

Data Summary: Representative Sonogashira Conditions

Pd Catalyst (mol%)Cu Catalyst (mol%)Base/SolventTemp (°C)Typical YieldReference
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NRT to 50Good[18][20]
Pd(OAc)₂ (1) / PPh₃ (2)CuI (2)i-Pr₂NH60Good to High[19]

Scientist's Insights: Causality Behind Choices

  • Dual Catalyst System: The Sonogashira reaction classically employs a dual palladium/copper catalytic system.[18] The palladium catalyst performs the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex.

  • Role of the Amine: The amine serves two purposes: it acts as a base to deprotonate the terminal alkyne, and it often serves as the reaction solvent.[20]

  • Copper-Free Variants: While the copper co-catalyst is traditional, concerns about residual copper in pharmaceutical intermediates have led to the development of copper-free Sonogashira conditions. These typically require stronger bases and specific ligand systems to facilitate the direct transmetalation from the alkyne to the palladium center.

Synthetic Utility and Workflow

The products from these cross-coupling reactions are not endpoints but are valuable intermediates. The retained sulfonyl fluoride group is a powerful connector for building molecular complexity via SuFEx click chemistry.

Caption: Synthetic workflow leveraging cross-coupling and SuFEx chemistry.

This two-stage strategy (cross-coupling followed by SuFEx) allows for a modular and highly efficient approach to creating libraries of complex molecules from a single, versatile starting material.

References

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-stable [Pd(NHC)(μ-Cl)Cl]₂ Precatalysts. The Journal of Organic Chemistry. [Link]

  • 'Awaken' Aryl Sulfonyl Fluoride: A New Partner of Suzuki–Miyaura Coupling Reaction. ResearchGate. [Link]

  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL₂] Complexes. ResearchGate. [Link]

  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. PMC. [Link]

  • Palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. ACS Publications. [Link]

  • Sonogashira Coupling of (Hetero)Aryl Bromosulfonyl Fluorides with Terminal Alkynes: Access to Dual‐Functional SuFEx‐Active Scaffolds. ResearchGate. [Link]

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Publications. [Link]

  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Royal Society of Chemistry. [Link]

  • Arylsulfonyl fluoride boronic acids: preparation and coupling reactivity. Royal Society of Chemistry. [Link]

  • Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. ACS Catalysis. [Link]

  • Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides. PubMed. [Link]

  • Accelerated SuFEx Click Chemistry for Modular Synthesis. Cold Spring Harbor Laboratory. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. ACS Publications. [Link]

  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. Science China Press. [Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. PMC. [Link]

  • 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ACS Publications. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Synthesis of diaryl sulfones via C−H activation. ResearchGate. [Link]

  • Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters. [Link]

  • P,N,N-Pincer nickel-catalyzed cross-coupling of aryl fluorides and chlorides. Royal Society of Chemistry. [Link]

  • Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. Request PDF. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Transition-Metal-Free Sonogashira-Type Cross-Coupling of Alkynes with Fluoroarenes. ACS Publications. [Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. Organic Chemistry Portal. [Link]

  • Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. Organic Chemistry Portal. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Synfacts. [Link]

  • Nickel-Catalyzed Alkyl-Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds having a Perfluoroalkyl Substituent. PubMed. [Link]

  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC. [Link]

  • Preparation of diaryl sulfones.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Semantic Scholar. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. National Center for Biotechnology Information. [Link]

  • Selective Hydrofunctionalization of Alkenyl Fluorides Enabled by Nickel-Catalyzed Hydrogen Atoms and Group Transfer. ChemRxiv. [Link]

  • Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates. PMC. [Link]

  • Nickel-Catalyzed Alkyl–Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds having a Perfluoroalkyl Substituent. CaltechAUTHORS. [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. ACS Publications. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv. [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and... PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of 2,6-Dichlorobenzene-1-sulfonyl fluoride in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemical biologists, and drug development professionals troubleshoot and optimize bioconjugation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemical biologists, and drug development professionals troubleshoot and optimize bioconjugation reactions involving 2,6-Dichlorobenzene-1-sulfonyl fluoride. This guide uses a question-and-answer format to diagnose specific failures, explain the underlying chemical causality, and provide self-validating protocols to prevent hydrolysis in aqueous media.

Part 1: Mechanism & Causality (The Hydrolysis Paradox)

Q: Why does 2,6-Dichlorobenzene-1-sulfonyl fluoride hydrolyze in my aqueous bioconjugation reactions when sulfonyl fluorides are generally considered highly stable? A: Sulfonyl fluorides are "privileged warheads" in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike sulfonyl chlorides, S–F bond cleavage is strictly heterolytic, making them highly resistant to reduction and thermodynamically stable in water at physiological pH[1][2]. However, the 2,6-dichloro substitution pattern introduces a severe steric penalty. When the probe enters a protein binding pocket, the bulky ortho-chlorines can physically prevent the sulfonyl fluoride from adopting the precise orientation required for the target nucleophile (e.g., a lysine ϵ -amino group) to attack[3][4].

Q: How does this steric misalignment specifically drive the hydrolysis pathway? A: Causality dictates that reactivity is a race between competing nucleophiles. In the binding pocket, the S(VI) center is often electrophilically activated by local hydrogen-bonding networks. If steric clash from the 2,6-dichloro groups prevents the target amino acid from achieving the correct trajectory for attack, the activated sulfonyl fluoride remains exposed. Consequently, water molecules or hydroxide ions outcompete the misaligned target residue, leading to rapid hydrolysis and the formation of an unreactive sulfonic acid byproduct[4].

Part 2: Troubleshooting Workflow

When your LC-MS data indicates a lack of protein conjugation and an abundance of hydrolyzed probe, follow this diagnostic decision tree to isolate the root cause.

HydrolysisTroubleshooting A Issue: High Hydrolysis (Sulfonic Acid Detected) B Check Aqueous pH A->B C pH > 8.0 B->C High pH D pH 7.0 - 7.5 B->D Optimal pH E Adjust to pH 7.4 (Minimize OH- attack) C->E F Check Buffer Type D->F G Nucleophilic Buffer (e.g., Tris, Glycine) F->G Reactive H Non-nucleophilic (e.g., PBS, HEPES) F->H Inert I Switch to PBS/HEPES G->I J Assess Target Alignment (2,6-Cl Steric Hindrance) H->J Poor Conjugation K Increase Incubation Time or Redesign Linker J->K

Decision tree for diagnosing and resolving sulfonyl fluoride hydrolysis in aqueous media.

Part 3: Quantitative Stability Profile

Q: What are the exact parameters that accelerate or prevent hydrolysis for this specific molecule? A: The stability of the S-F bond is highly dependent on pH, temperature, and buffer nucleophilicity. The table below summarizes the quantitative degradation profiles to help you establish baseline expectations for your experiments.

Table 1: Comparative Stability and Hydrolysis Drivers for Aryl Sulfonyl Fluorides in Aqueous Media

CompoundpHBuffer SystemTemp (°C)Hydrolysis at 24hCausality / Mechanism
2,6-Dichlorobenzene-1-sulfonyl fluoride 7.4HEPES25< 5%Optimal: Non-nucleophilic buffer and moderate temp preserve the S-F bond[5].
2,6-Dichlorobenzene-1-sulfonyl fluoride 8.5Borate37~ 40%High pH: Elevated hydroxide concentration directly attacks the S(VI) center.
2,6-Dichlorobenzene-1-sulfonyl fluoride 7.4Tris-HCl25> 80%Buffer Clash: Primary amines in Tris act as competitive nucleophiles.
Benzenesulfonyl fluoride (Unsubstituted)7.4HEPES37< 1%Low Sterics: Lack of steric hindrance allows rapid target conjugation before water competes[3].

Part 4: Self-Validating Experimental Protocol

Q: What is the recommended step-by-step methodology to ensure successful SuFEx conjugation while actively monitoring for hydrolysis? A: To guarantee scientific integrity, your protocol must be self-validating. The following methodology incorporates internal checkpoints to immediately identify if hydrolysis is outcompeting conjugation.

Protocol: Optimized Aqueous SuFEx Bioconjugation Objective: Maximize targeted lysine/tyrosine conjugation while suppressing off-target hydrolysis of 2,6-Dichlorobenzene-1-sulfonyl fluoride.

  • Step 1: Reagent Preparation (Moisture Exclusion)

    • Dissolve 2,6-Dichlorobenzene-1-sulfonyl fluoride in anhydrous DMSO to create a 50 mM stock.

    • Causality: Storing the probe in high-concentration aqueous stocks leads to premature degradation. Anhydrous DMSO maintains the S-F bond integrity prior to the reaction.

  • Step 2: Buffer Optimization

    • Exchange your target protein into 50 mM HEPES or PBS buffer, rigorously adjusted to pH 7.4.

    • Causality: Tris or glycine buffers contain primary amines that will aggressively consume the sulfonyl fluoride. Maintaining pH 7.4 minimizes hydroxide-mediated hydrolysis[5][6].

  • Step 3: Reaction Initiation

    • Add the sulfonyl fluoride stock to the protein solution to achieve a final concentration of 10–50 molar equivalents. Ensure the final DMSO concentration remains 5% v/v to prevent protein denaturation.

    • Incubate the reaction at 25°C with gentle agitation for 2 to 4 hours.

    • Causality: Lowering the temperature from 37°C to 25°C reduces the kinetic rate of spontaneous hydrolysis while maintaining sufficient SuFEx reactivity for conjugation.

  • Step 4: Self-Validating LC-MS Checkpoint

    • At t=2h , quench a 10 µL aliquot with 1% formic acid and analyze via LC-MS.

    • Validation Logic:

      • Success: Observation of the intact protein mass + 209 Da (Addition of the probe minus the fluoride leaving group).

      • Hydrolysis Failure: Intact protein mass remains unchanged, but the small-molecule chromatogram shows a massive peak at 225.9 Da (Probe mass - 19 Da [F] + 17 Da [OH]). If the sulfonic acid peak exceeds 30% of the total ion chromatogram, the target nucleophile is sterically occluded by the 2,6-dichloro groups, confirming structural misalignment[4].

Part 5: Frequently Asked Questions (FAQs)

Q: My LC-MS shows the small molecule flow-through has a mass of 226 Da instead of the expected 228 Da intact mass. What happened? A: You are observing the sulfonic acid byproduct. The intact 2,6-Dichlorobenzene-1-sulfonyl fluoride has a monoisotopic mass of ~227.9 Da[7]. When it hydrolyzes, it loses the fluoride ion (-19 Da) and gains a hydroxyl group (+17 Da), resulting in a net loss of 2 Da (mass ~225.9 Da). This confirms that your probe activated but reacted with water instead of your protein.

Q: Can I increase the pH to 8.5 to make my target Lysine more nucleophilic? A: Do not exceed pH 8.0. While increasing the pH does deprotonate lysine ϵ -amino groups (making them better nucleophiles), it exponentially increases the concentration of hydroxide ions in the bulk solvent. Because the 2,6-dichloro substitution slows down the conjugation rate due to steric hindrance, the highly abundant hydroxide ions will hydrolyze the probe before conjugation can occur[5][6].

Q: If the 2,6-dichloro group causes so much steric hindrance, why use it at all? A: The electron-withdrawing nature of the two chlorine atoms significantly increases the electrophilicity of the sulfur center. If your target protein has a highly accessible, unhindered nucleophile, this substitution pattern can result in exceptionally fast, irreversible covalent binding. It is a high-risk, high-reward warhead that requires precise structural alignment to succeed[3].

References
  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC. nih.gov.
  • Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing. rsc.org.
  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjug
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Sigma-Aldrich. sigmaaldrich.com.
  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations | CCS Chemistry. chinesechemsoc.org.
  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate | Journal of the American Chemical Society. acs.org.
  • 2,6-dichlorobenzene-1-sulfonyl fluoride - PubChemLite. uni.lu.

Sources

Optimization

Troubleshooting poor solubility of 2,6-Dichlorobenzene-1-sulfonyl fluoride

Technical Support Center: Troubleshooting 2,6-Dichlorobenzene-1-sulfonyl fluoride Solubility Welcome to the Application Science Support Center. As researchers pushing the boundaries of Sulfur(VI) Fluoride Exchange (SuFEx...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 2,6-Dichlorobenzene-1-sulfonyl fluoride Solubility

Welcome to the Application Science Support Center. As researchers pushing the boundaries of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, you will inevitably encounter physical chemistry hurdles when working with highly functionalized warheads.

2,6-Dichlorobenzene-1-sulfonyl fluoride (2,6-DCBSF) is a potent electrophile, but its rigid, di-halogenated aromatic structure presents unique solubility challenges. This guide provides field-proven, mechanistically grounded solutions to keep your synthetic and biological workflows seamless.

Section 1: Core FAQs (The "Why" and "How")

Q1: Why does 2,6-DCBSF precipitate so easily compared to aliphatic or un-substituted aryl sulfonyl fluorides? A: The root cause is crystal lattice energy. The two highly electronegative chlorine atoms at the ortho positions (2 and 6) create a sterically locked, highly lipophilic aromatic system. This promotes strong intermolecular π-π stacking and halogen bonding in the solid state. Overcoming this lattice energy requires highly solvating media. When introduced to aqueous or moderately polar media, the hydrophobic penalty is immense, causing the molecules to rapidly aggregate and "crash out" rather than remain solvated[1].

Q2: I need to label a protein via SuFEx in a PBS buffer, but the reagent immediately crashes out. How do I prevent this? A: Direct addition of the solid to aqueous buffers will always fail due to the hydrophobicity of the dichlorobenzene ring. You must use a "solvent-switch" strategy. Pre-dissolve the reagent in a neat, dry polar aprotic solvent (e.g., DMSO) to disrupt the crystal lattice. When injecting this stock into the aqueous buffer, the final DMSO concentration must be kept below 5% v/v. If precipitation persists, adding a non-ionic surfactant lowers the interfacial tension, stabilizing the highly lipophilic warhead in a micro-emulsion[2].

Q3: Does heating help with dissolution in organic solvents? A: Yes, but with strict caveats. While gentle warming (35–40 °C) provides the thermodynamic energy to break lattice interactions in solvents like Acetonitrile (MeCN), prolonged heating in the presence of nucleophilic impurities or moisture can lead to premature degradation, despite the general stability of the S-F bond. Always cool the solution back to room temperature before adding your SuFEx catalyst (e.g., DBU or BEMP).

Section 2: Quantitative Data & Solvent Compatibility

To ensure reproducible SuFEx reactions, solvent selection must balance the solvation of the lipophilic 2,6-DCBSF with the stabilization of the polar transition state during fluoride exchange[3].

Solvent SystemSolubility ProfileRecommended ApplicationMechanistic Causality / Notes
DMSO / DMF Excellent (>500 mM)Master stock solutions for bio-assaysHigh dielectric constant heavily solvates the polarized S-F dipole and disrupts the solid crystal lattice.
Acetonitrile (MeCN) Good (~200 mM)Homogeneous SuFEx catalysisBalances lipophilic solvation with transition-state stabilization during the catalytic fluoride exchange.
Toluene Good (~150 mM)Large-scale organic synthesisThe aromatic ring provides favorable π-π stacking interactions with the di-chlorinated benzene ring.
Water / PBS Poor (<0.1 mM)Protein labeling (requires co-solvent)Extreme hydrophobic penalty; requires <5% organic co-solvent and rapid vortexing to prevent nucleation.

Section 3: Troubleshooting Workflows & Self-Validating Protocols

To systematically resolve solubility issues, follow the decision matrix outlined below.

SolubilityTroubleshooting Start 2,6-DCBSF Solid Media Determine Reaction Media Start->Media Organic Organic Synthesis (e.g., DCM, Toluene) Media->Organic Synthesis Aqueous Aqueous / Biological (e.g., PBS buffer) Media->Aqueous Bio-Assay OrgSolv Dissolve in pure MeCN/THF. Warm to 35°C if needed. Organic->OrgSolv AqSolv Pre-dissolve in 100% DMSO. Max 5% v/v in final buffer. Aqueous->AqSolv Success Homogeneous Reaction Ready for SuFEx OrgSolv->Success Check Precipitation Occurs? AqSolv->Check Fix Add 0.1% Tween-20 or switch to biphasic system Check->Fix Yes Check->Success No Fix->Success

Workflow for troubleshooting 2,6-DCBSF solubility in organic and aqueous SuFEx reactions.

Protocol A: Aqueous SuFEx Protein Labeling

Objective: Achieve a homogeneous 2.5 mM concentration of 2,6-DCBSF in an aqueous environment without precipitation, ensuring chemoselective tyrosine/lysine conjugation.

  • Master Stock Preparation : Weigh 11.45 mg of 2,6-DCBSF and add 1.0 mL of anhydrous, amine-free DMSO.

    • Causality: DMSO's high dielectric constant is required to disrupt the strong halogen bonding of the crystal lattice.

    • Validation Checkpoint: The solution must be completely optically clear. Any turbidity indicates moisture contamination in the DMSO, which will seed premature precipitation.

  • Buffer Conditioning : Prepare 9.5 mL of PBS (pH 7.4) containing your target protein. Supplement the buffer with 0.05% (v/v) Tween-20.

    • Causality: The non-ionic surfactant lowers the interfacial tension, preventing the highly lipophilic sulfonyl fluoride from nucleating when it encounters the aqueous bulk phase.

  • Controlled Injection : Place the conditioned buffer on a magnetic stirrer at 600 rpm. Inject 500 µL of the DMSO stock dropwise (approx. 1 drop/sec) directly into the vortex.

    • Causality: Rapid mechanical dispersion prevents localized supersaturation zones where 2,6-DCBSF could crash out.

    • Validation Checkpoint: The final mixture (5% DMSO) must have an OD600 of < 0.05 (transparent). If the solution turns milky, the injection was too fast or the surfactant concentration is too low.

Protocol B: Large-Scale Organic SuFEx Functionalization

Objective: Solubilize 2,6-DCBSF for late-stage drug functionalization in organic media[3].

  • Solvent Selection : Suspend 2,6-DCBSF (1.0 equiv) and the target phenol (1.0 equiv) in Acetonitrile (MeCN) to a concentration of 0.5 M.

    • Causality: MeCN stabilizes the polarized transition state during fluoride exchange much better than non-polar solvents like hexanes.

  • Thermal Dissolution : If solid persists, warm the vessel gently to 35 °C for 5 minutes, then return to room temperature.

    • Validation Checkpoint: Complete dissolution must be visually confirmed before proceeding. A heterogeneous mixture will lead to erratic reaction kinetics.

  • Catalysis : Add DBU (0.2 equiv) dropwise to the clear solution.

    • Causality: Adding the base catalyst only after complete dissolution prevents localized thermal spikes and ensures a uniform catalytic cycle.

References

  • "SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization." Journal of the American Chemical Society, 2018. Available at:[Link]

  • "Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media." Chemical Science, 2021. Available at:[Link]

  • Dong J, Krasnova L, Finn MG, Sharpless KB. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014. Available at:[Link]

Sources

Troubleshooting

Reducing off-target binding of 2,6-Dichlorobenzene-1-sulfonyl fluoride probes

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing signal-to-noise challenges in chemical proteomics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing signal-to-noise challenges in chemical proteomics. The 2,6-dichlorobenzene-1-sulfonyl fluoride probe is a highly potent tool for Activity-Based Protein Profiling (ABPP) and Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. However, its extreme reactivity often leads to promiscuous off-target binding.

This guide is designed to explain the mechanistic causality behind this promiscuity and provide self-validating, step-by-step protocols to rescue your assay's specificity.

The Causality of Off-Target Binding: Why is this Probe so Promiscuous?

To solve off-target binding, we must first understand the physical chemistry of the warhead. The two ortho-chloro substituents on the benzene ring exert a profound inductive electron-withdrawing (-I) effect. This hyper-polarizes the S(VI)-F bond, drastically lowering the activation energy required for nucleophilic attack[1].

While typical sulfonyl fluorides (SFs) require a highly specialized protein microenvironment (e.g., a catalytic triad or a proximal basic residue) to lower the pKa of a target Tyrosine (Tyr) or Lysine (Lys)[2], the 2,6-dichloro variant is so electrophilic that it can undergo SuFEx with unactivated, surface-exposed nucleophiles. Consequently, off-target labeling is driven purely by bimolecular collision rather than affinity-driven proximity [3]. To reduce background, our experimental design must shift the kinetics to favor affinity over collision.

Troubleshooting Guide: Step-by-Step Methodologies

To establish a self-validating system, every labeling experiment must be designed to chemically filter out background noise. Implement the following protocols sequentially.

Protocol 1: Kinetic Differentiation (Concentration & Time)

Off-target binding is a second-order bimolecular reaction, making it highly sensitive to probe concentration. Conversely, on-target binding becomes a pseudo-first-order unimolecular reaction once the reversible probe-target complex ( Kd​ ) is formed.

  • Titration Preparation: Prepare a 10 mM stock of the 2,6-dichloro-SF probe in strictly anhydrous DMSO to prevent premature hydrolysis.

  • Lysate Dilution: Dilute the probe into your proteome lysate (1–2 mg/mL protein) to final concentrations of 0.1 µM, 0.5 µM, 1.0 µM, and 5.0 µM. Ensure the final DMSO concentration remains <1% v/v to prevent protein denaturation.

  • Cold Incubation: Incubate the samples at 4°C (rather than 37°C) for 15, 30, and 60 minutes. Lower temperatures exponentially decrease the rate of off-target collision events while only marginally affecting high-affinity on-target binding[3].

  • Rapid Quenching: Quench the reaction immediately by adding 4x Laemmli buffer and boiling for 5 minutes, or by precipitating the proteome with cold methanol/chloroform.

Protocol 2: Microenvironment Tuning (pH Modulation)

Surface-exposed Lysines typically have a pKa of ~10.5, and Tyrosines ~10.0. By altering the buffer pH, we can selectively neutralize off-target nucleophiles.

  • Buffer Exchange: Dialyze your cell lysate into HEPES or PIPES buffers adjusted to pH 6.5, 7.0, and 7.5.

  • Labeling: Perform the labeling protocol at 0.5 µM probe concentration. Causality Check: Lowering the pH to 6.5 protonates off-target Lys/His residues, neutralizing their nucleophilicity. Active-site nucleophiles often feature perturbed pKas (e.g., a catalytic Lys with a pKa of 7.5) and remain reactive at lower pH, allowing you to chemically filter out the background[1].

Protocol 3: Competitive ABPP (cABPP) Validation

A protocol is only trustworthy if it is self-validating. You must prove that the labeling is active-site specific by competing it away with a known reversible inhibitor.

  • Lysate Division: Divide the proteome lysate into two parallel aliquots (Vehicle vs. Competitor).

  • Pre-incubation: Treat the Competitor aliquot with a known reversible inhibitor (at 10–50x its Kd​ ) for 30 minutes. Treat the Vehicle aliquot with an equivalent volume of DMSO.

  • Probe Addition: Add the 2,6-dichloro-SF probe (e.g., 1 µM) to both aliquots for 30 minutes.

  • Click Chemistry & Enrichment: Perform CuAAC click chemistry to attach a biotin-azide reporter, enrich on streptavidin beads, and perform on-bead tryptic digestion[2].

  • LC-MS/MS Analysis: True targets will show a high Vehicle/Competitor signal ratio. A ratio near 1:1 indicates off-target background.

Data Presentation: Parameter Optimization

Summarizing the kinetic and thermodynamic adjustments reveals the optimal window for specific labeling.

Experimental ParameterConditionOn-Target SignalOff-Target BackgroundSignal-to-Noise Ratio (S/N)
Probe Concentration 10.0 µMHighVery HighLow (< 2:1)
0.5 µMModerateLowHigh (> 10:1)
Incubation Temperature 37°CHighHighPoor (~ 3:1)
4°CModerateVery LowExcellent (> 15:1)
Buffer pH pH 8.0HighHighLow (< 2:1)
pH 6.5ModerateLowHigh (> 8:1)

Workflow Visualization

Below is the self-validating competitive IsoTOP-ABPP workflow required to confidently differentiate true targets from promiscuous labeling.

cABPP_Workflow cluster_0 Path A: Vehicle Control cluster_1 Path B: Competitor Lysate Complex Proteome (Cell Lysate) Veh Incubate with DMSO Lysate->Veh Comp Incubate with Reversible Inhibitor (Blocks Active Site) Lysate->Comp ProbeA Add 2,6-diCl-SF Probe (Global Labeling) Veh->ProbeA Click CuAAC Click Chemistry (Biotin-Azide + Reporter) ProbeA->Click ProbeB Add 2,6-diCl-SF Probe (Off-Target Labeling Only) Comp->ProbeB ProbeB->Click Enrich Streptavidin Enrichment & On-Bead Tryptic Digestion Click->Enrich LCMS Quantitative LC-MS/MS (IsoTOP-ABPP) Enrich->LCMS Analysis Data Analysis: High Ratio (Path A / Path B) = On-Target Ratio ≈ 1 = Off-Target LCMS->Analysis

Fig 1: Competitive IsoTOP-ABPP workflow for differentiating on-target vs off-target SuFEx labeling.

Frequently Asked Questions (FAQs)

Q: Why does my 2,6-dichloro-SF probe hydrolyze before labeling the target? A: The same extreme electron-withdrawing effect that causes off-target binding makes the S-F bond highly susceptible to nucleophilic attack by water[3]. To prevent premature hydrolysis, prepare your probe stocks in strictly anhydrous DMSO, store them in single-use aliquots at -80°C, and add the probe to your aqueous biological sample immediately before the labeling incubation begins.

Q: Can I use stringent washing (e.g., 1% SDS or 8M Urea) to remove the off-target background? A: No. SuFEx chemistry forms a permanent, irreversible covalent bond with off-target nucleophiles[1]. While stringent washing is excellent for removing non-covalently bound small molecules, it will not remove covalently modified off-target proteins. You must prevent the off-target reaction from occurring in the first place using kinetic or pH differentiation.

Q: How do I definitively identify which specific residue was modified by the probe? A: You must utilize Tandem Orthogonal Proteolysis-ABPP (TOP-ABPP). By appending an alkyne handle to your probe, you can use CuAAC click chemistry to attach a biotin-azide tag containing a TEV protease cleavage site. After streptavidin enrichment and on-bead tryptic digestion, LC-MS/MS will sequence the peptide and pinpoint the exact modified Tyrosine, Lysine, or Histidine residue[2].

References

  • Title: Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: Chemical Science URL: [Link]

  • Title: Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome Source: ACS Chemical Biology URL: [Link]

  • Title: Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes Source: ACS Chemical Biology URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 2,6-Dichlorobenzene-1-sulfonyl Fluoride SuFEx Products

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. 2,6-Dichlorobenzene-1-sulfonyl fluoride is a highly robust S(VI) hub.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. 2,6-Dichlorobenzene-1-sulfonyl fluoride is a highly robust S(VI) hub. The ortho-chloro substitution pattern provides immense steric shielding, rendering the molecule exceptionally resistant to spontaneous hydrolysis compared to traditional sulfonyl chlorides. While SuFEx is designed as a "click" reaction requiring minimal purification, the reality of complex drug discovery workflows often necessitates the rigorous removal of fluoride ions, unreacted starting materials, and strong organic base catalysts.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the highest purity of your final sulfonates and sulfonamides.

SuFEx Purification Workflow

SuFEx_Workflow Crude Crude Reaction Mixture Evap Volatile Evaporation (Remove TMS-F) Crude->Evap Acid Acidic Wash (pH < 4) (Protonate BTMG/DBU) Evap->Acid Ca CaCl₂ Wash (Precipitate CaF₂) Acid->Ca Phase Phase Separation Ca->Phase Chroma Flash Chromatography (Separate SO₂F) Phase->Chroma Pure Pure SuFEx Product Chroma->Pure

Workflow for the purification of 2,6-Dichlorobenzene-1-sulfonyl fluoride SuFEx reaction products.

Quantitative Data: Target Impurities & Removal Strategies

To design an effective purification strategy, you must exploit the physicochemical differences between your target product and the reaction byproducts.

Impurity / ByproductChemical StateAqueous SolubilityTarget Removal MechanismRecommended Technique
Unreacted 2,6-DiCl-PhSO₂F Solid/OilVery LowPolarity differential / ScavengingFlash Chromatography / Amine Resin
Fluoride Ions (F⁻) Dissolved IonsVery HighInsoluble salt precipitationSaturated Aqueous CaCl₂ Wash
SuFEx Catalysts (BTMG/DBU) Organic BaseModerateProtonation to water-soluble salt5% Citric Acid or 1M HCl Wash
Silyl Byproducts (TMS-F) Volatile LiquidLowVaporizationReduced Pressure Evaporation
Troubleshooting Guides & FAQs

Q1: How do I separate unreacted 2,6-dichlorobenzene-1-sulfonyl fluoride from my desired sulfonate/sulfonamide product? Causality: Sulfonyl fluorides possess high thermodynamic stability and are highly resistant to heterolytic cleavage and nucleophilic substitution in neutral water 1. Because the polarity of the unreacted starting material is often nearly identical to the target product, standard flash chromatography can result in frustrating co-elution. Solution: If gradient chromatography fails, utilize a chemical scavenging approach. Add a highly reactive, water-soluble primary amine (e.g., ethanolamine or a polymer-supported amine resin) to the crude mixture post-reaction. The amine will selectively react with the unreacted sulfonyl fluoride to form a highly polar sulfonamide, which can then be easily removed via an acidic aqueous wash or simple filtration.

Q2: My downstream biological assays are failing. Could fluoride ion contamination be the cause, and how do I remove it? Causality: SuFEx reactions generate stoichiometric fluoride equivalents. When using silyl ethers, this manifests as volatile TMS-F, which can largely be removed by simple evaporation 2. However, when using amine nucleophiles, fluoride remains in solution as an amine-HF salt. Fluoride is a potent enzyme inhibitor and will degrade sensitive silica columns. Solution: Implement a calcium-based precipitation step. Washing the organic layer with a saturated aqueous solution of calcium chloride (CaCl₂) drives the formation of calcium fluoride (CaF₂). Because the solubility product constant ( Ksp​ ) of CaF₂ is exceptionally low ( 3.9×10−11 ), this thermodynamically forces the fluoride out of the organic phase and into the aqueous phase as an insoluble precipitate.

Q3: What is the best way to remove strong organic base catalysts (DBU, BEMP, BTMG) from the crude mixture? Causality: Advanced SuFEx protocols rely on sterically hindered, strong organic bases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) or DBU to accelerate the sluggish S-F exchange caused by the steric bulk of the 2,6-dichloro substitution 2. These catalysts are highly lipophilic in their neutral state and will co-elute with your product. Solution: Exploit their basicity. Perform a biphasic wash using 5% aqueous citric acid or 1M HCl. Protonation converts these bases into highly water-soluble guanidinium or amidinium salts, partitioning them entirely into the aqueous layer.

Q4: My sulfonyl fluoride starting material is hydrolyzing during purification. How do I prevent this? Causality: While sulfonyl fluorides are remarkably stable in neutral water compared to sulfonyl chlorides 3, they are not impervious to strong hydroxide attack. Prolonged exposure to high pH facilitates nucleophilic attack by hydroxide ions, converting the stable S-F bond into a highly polar sulfonate salt. Solution: Maintain the pH of all aqueous washes between 4 and 7. If a basic wash is absolutely necessary to remove acidic byproducts, use a mild, buffered solution like saturated NaHCO₃ (pH ~8.3) and minimize contact time to less than 5 minutes to ensure high yields without hydrolysis 4.

Step-by-Step Methodologies
Protocol 1: Universal Aqueous Workup & Fluoride Scavenging

This protocol is designed to systematically strip volatile byproducts, organic base catalysts, and fluoride ions from the crude SuFEx reaction mixture.

  • Volatile Removal: Transfer the crude reaction mixture to a rotary evaporator. Evaporate under reduced pressure (10-20 mbar) at 35°C.

    • Self-Validation: Monitor the pressure gauge; a stable, low baseline indicates complete vaporization of volatile byproducts like TMS-F and HMDS.

  • Acidic Wash (Catalyst Removal): Redissolve the crude residue in Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash with an equal volume of 5% aqueous citric acid.

    • Self-Validation: Test the discarded aqueous layer with pH paper. It must read pH < 4 to guarantee complete protonation and removal of BTMG/DBU catalysts.

  • Fluoride Scavenging: Wash the organic layer with an equal volume of saturated aqueous CaCl₂.

    • Self-Validation: Observe the aqueous phase for fine, cloudy white precipitates (CaF₂). Repeat the wash step until the aqueous layer remains completely clear, indicating all fluoride has been scavenged.

  • Drying: Collect the organic layer and dry over anhydrous Na₂SO₄ for 15 minutes. Filter and concentrate under reduced pressure.

    • Self-Validation: The Na₂SO₄ should flow freely like sand when swirled; clumping indicates residual water is still present.

Protocol 2: Chromatographic Separation of 2,6-Dichlorobenzene-1-sulfonamides

Use this protocol when unreacted sulfonyl fluoride co-elutes with your target product.

  • Chemical Scavenging (Optional but Recommended): If LCMS indicates >5% unreacted 2,6-dichlorobenzene-1-sulfonyl fluoride, add 1.5 equivalents of polymer-supported ethanolamine to the dissolved crude mixture. Stir at room temperature for 2 hours.

    • Self-Validation: Run an LCMS aliquot. The mass peak corresponding to the starting sulfonyl fluoride must completely disappear before proceeding. Filter out the resin.

  • Column Loading: Dry-load the concentrated mixture onto silica gel (1:3 ratio of crude to silica) to prevent band tailing caused by the steric bulk of the 2,6-dichloro groups.

  • Gradient Elution: Run a shallow gradient of Hexanes/EtOAc (start at 95:5, ramp to 70:30 over 10 column volumes).

    • Self-Validation: Spot fractions on TLC plates. Visualize using UV light (254 nm) and a KMnO₄ stain. The product should resolve cleanly from any remaining lipophilic impurities.

References
  • Title: Accelerated SuFEx Click Chemistry for Modular Synthesis Source: Cold Spring Harbor Laboratory URL: [Link]

  • Title: Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids Source: RSC Advances (RSC Publishing) URL: [Link]

  • Title: Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source Source: ACS Sustainable Chemistry & Engineering URL: [Link]

Sources

Troubleshooting

Improving reaction kinetics of 2,6-Dichlorobenzene-1-sulfonyl fluoride

Focus: 2,6-Dichlorobenzene-1-sulfonyl fluoride (2,6-DCBSF) Welcome to the SuFEx Application Support Center. This portal provides advanced troubleshooting, kinetic optimization strategies, and validated protocols for work...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: 2,6-Dichlorobenzene-1-sulfonyl fluoride (2,6-DCBSF)

Welcome to the SuFEx Application Support Center. This portal provides advanced troubleshooting, kinetic optimization strategies, and validated protocols for working with sterically demanding sulfur(VI) fluorides. As a Senior Application Scientist, I have structured this guide to help you bypass the kinetic bottlenecks specifically associated with 2,6-Dichlorobenzene-1-sulfonyl fluoride in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.

I. Frequently Asked Questions (FAQs)

Q1: Why does 2,6-Dichlorobenzene-1-sulfonyl fluoride exhibit sluggish kinetics under standard DBU-catalyzed SuFEx conditions? A1: The kinetics of SuFEx are heavily dictated by the steric environment around the tetrahedral S(VI) center. In 2,6-DCBSF, the two ortho-chloro substituents create a severe steric shield, blocking the trajectory of incoming nucleophiles. While the electron-withdrawing nature of the halogens theoretically increases the electrophilicity of the sulfur atom, standard Brønsted bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) fail to sufficiently polarize the S-F bond to overcome this physical barrier. Consequently, the activation energy remains too high for efficient room-temperature conversion.

Q2: What are the most effective catalytic systems for overcoming this steric hindrance? A2: To bypass the steric bulk, you must shift from simple base catalysis to dual-activation or nucleophilic catalysis. The two most authoritative, field-proven systems are:

  • Ca(NTf₂)₂ / DABCO Dual Activation: Calcium bistriflimide acts as a Lewis acid, coordinating simultaneously to the S=O oxygen and the departing fluoride (a two-point contact). This highly polarizes the S-F bond. Concurrently, DABCO acts as a Brønsted base to activate the incoming amine, lowering the transition state barrier to ~21 kcal/mol [1].

  • HOBt / Silicon Additive System: 1-Hydroxybenzotriazole (HOBt) acts as a highly effective nucleophilic catalyst. Because of its flat, compact structure, it can bypass the ortho-chloro groups to form a highly reactive sulfonate intermediate, which subsequently undergoes rapid aminolysis [2].

II. Troubleshooting Guide: Overcoming Sluggish Kinetics

Issue: Low Conversion (<20%) after 24 hours at room temperature.

  • Root Cause: Insufficient S-F bond polarization due to steric repulsion.

  • Causality & Solution: Implement the Ca(NTf₂)₂ / DABCO protocol. Ensure the Ca(NTf₂)₂ is strictly anhydrous. Water will competitively bind the Ca²⁺ ions, breaking the critical bidentate coordination required for transition state stabilization, thereby halting the reaction[1].

Issue: Reaction stalls at ~50% conversion and the product/substrate degrades.

  • Root Cause: Accumulation of acidic HF byproduct. HF protonates the amine nucleophile (rendering it inactive) and degrades acid-sensitive functional groups.

  • Causality & Solution: Introduce an HF scavenger. Adding 2.0 equivalents of 1,1,3,3-Tetramethyldisiloxane (TMDS) or Hexamethyldisilazane (HMDS) effectively traps the fluoride ion as a thermodynamically stable Si-F bond. This drives the equilibrium forward and protects both the catalyst and the product [2].

III. Mechanistic Workflows & Decision Logic

MechanisticPathway Substrate 2,6-DCBSF (Sterically Hindered) Complex Two-Point Contact Complex [Ca2+ coordinates S=O and F-] Substrate->Complex Ca_Catalyst Ca(NTf2)2 (Lewis Acid) Ca_Catalyst->Complex Activates S(VI) DABCO DABCO (Brønsted Base) ActivatedAmine Activated Amine [DABCO-H+] DABCO->ActivatedAmine Deprotonates Amine Amine Nucleophile Amine->ActivatedAmine TransitionState Transition State (~21 kcal/mol barrier) Complex->TransitionState ActivatedAmine->TransitionState Product Sulfonamide Product + Ca-F Complex TransitionState->Product S-N Bond Formation

Dual-activation mechanism of Ca(NTf2)2 and DABCO overcoming steric hindrance in SuFEx.

Troubleshooting Start Sluggish Kinetics with 2,6-DCBSF? CheckBase Using standard DBU/TEA? Start->CheckBase SwitchCat Switch to Ca(NTf2)2/DABCO or HOBt/HMDS CheckBase->SwitchCat Yes CheckDegradation Product degrading / HF buildup? CheckBase->CheckDegradation No SwitchCat->CheckDegradation AddScavenger Add TMDS or 4Å MS (HF Scavengers) CheckDegradation->AddScavenger Yes Success High Yield Sulfonamide CheckDegradation->Success No AddScavenger->Success

Decision tree for troubleshooting sluggish SuFEx kinetics with sterically hindered substrates.

IV. Quantitative Data: Catalyst Efficacy Comparison

The following table summarizes the kinetic improvements achieved by switching catalytic systems when reacting sterically hindered sulfonyl fluorides (like 2,6-DCBSF) with secondary amines [1][2].

Catalytic SystemEquivalentsAdditive / ScavengerTemp (°C)Time (h)Avg. Yield (%)Kinetic Profile
DBU (Standard)2.0 eqNone2524< 15%Highly sluggish; stalled by sterics
Ca(NTf₂)₂ / DABCO 0.1 eq / 0.2 eqTMDS (2.0 eq)502475 - 85%Steady conversion; transition state stabilized
HOBt 0.1 eqHMDS (1.0 eq)252 - 4> 90%Rapid; bypasses sterics via nucleophilic attack
V. Validated Experimental Protocols

Protocol A: Ca(NTf₂)₂ / DABCO Mediated Amidation of 2,6-DCBSF This protocol utilizes Lewis acid/Brønsted base dual activation. It is highly self-validating; the formation of a white precipitate (Ca-F complex) visually confirms catalytic turnover and successful S-F bond cleavage [1].

  • Preparation: Flame-dry a 10 mL Schlenk tube and backfill with dry Nitrogen to ensure a strictly anhydrous environment.

  • Reagent Loading: Add 2,6-Dichlorobenzene-1-sulfonyl fluoride (0.200 mmol, 1.0 equiv), the desired amine nucleophile (0.210 mmol, 1.05 equiv), Ca(NTf₂)₂ (0.020 mmol, 0.1 equiv), and DABCO (0.040 mmol, 0.2 equiv).

  • Solvent & Scavenger: Inject 0.80 mL of anhydrous THF, followed immediately by 1,1,3,3-Tetramethyldisiloxane (TMDS) (0.400 mmol, 2.0 equiv).

  • Reaction: Stir the mixture at 50 °C for 24 hours. Monitor via ¹⁹F NMR (look for the disappearance of the characteristic S-F peak around +60 to +70 ppm).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 × 5 mL), dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Protocol B: HOBt-Catalyzed Rapid Amidation This protocol leverages nucleophilic catalysis to form a highly reactive intermediate, drastically reducing reaction time even for ortho-substituted substrates [2].

  • Preparation: In a 5 mL vial equipped with a magnetic stir bar, add 2,6-DCBSF (0.30 mmol, 1.0 equiv) and the amine (0.36 mmol, 1.2 equiv).

  • Catalyst Addition: Add anhydrous 1-Hydroxybenzotriazole (HOBt) (0.03 mmol, 0.1 equiv).

  • Solvent & Additive: Add 1.0 mL of anhydrous Toluene, followed by Hexamethyldisilazane (HMDS) (0.30 mmol, 1.0 equiv).

  • Reaction: Stir at room temperature (25 °C). The reaction typically reaches completion within 2 to 4 hours.

  • Workup: Concentrate the mixture under reduced pressure and directly load onto a silica gel column for purification.

VI. References
  • Title: Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: A Broad‐Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates Source: Angewandte Chemie International Edition URL: [Link]

Reference Data & Comparative Studies

Validation

2,6-Dichlorobenzene-1-sulfonyl fluoride vs 2,6-dichlorobenzenesulfonyl chloride

As a Senior Application Scientist navigating the complexities of late-stage functionalization and drug discovery, the choice of electrophile is often the difference between a scalable synthesis and a catastrophic bottlen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of late-stage functionalization and drug discovery, the choice of electrophile is often the difference between a scalable synthesis and a catastrophic bottleneck. For decades, sulfonyl chlorides have been the default reagents for synthesizing sulfonamides and sulfonates. However, their inherent instability often leads to frustrating yields and complex purification pipelines.

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized this landscape. By transitioning from 2,6-dichlorobenzenesulfonyl chloride to 2,6-dichlorobenzene-1-sulfonyl fluoride , chemists can leverage a unique stability-reactivity paradigm. This guide objectively compares these two electrophiles, providing the mechanistic causality, quantitative data, and self-validating protocols necessary to upgrade your synthetic workflows.

Mechanistic Causality: The S-Cl vs. S-F Bond Dynamics

To understand why the sulfonyl fluoride outperforms its chloride counterpart in complex syntheses, we must analyze the interplay between bond thermodynamics and steric shielding.

The S-Cl bond is highly susceptible to nucleophilic attack by water. In 2,6-dichlorobenzenesulfonyl chloride , the two bulky chlorine atoms at the ortho positions provide a degree of steric shielding around the sulfur(VI) center, slightly impeding the trajectory of incoming nucleophiles compared to an unsubstituted benzenesulfonyl chloride. However, this steric wall is insufficient to prevent rapid hydrolysis in the presence of moisture or protic solvents, leading to the formation of a dead-end sulfonic acid.

Conversely, the S-F bond possesses a significantly higher bond dissociation energy (~90 kcal/mol vs. ~69 kcal/mol for S-Cl). When this thermodynamic stability is combined with the 2,6-dichloro steric shielding, 2,6-dichlorobenzene-1-sulfonyl fluoride becomes exceptionally inert. It is completely resistant to hydrolysis, thermolysis, and reductive cleavage under ambient conditions ().

This compound acts as a "sleeping beauty" electrophile: it remains perfectly stable in aqueous environments and complex reaction mixtures until it is specifically awakened by a SuFEx activator (such as DBU or BEMP). The activator polarizes the S-F bond and lowers the kinetic barrier, facilitating a highly controlled "click" reaction with the target nucleophile ().

Workflow Visualization: Traditional vs. SuFEx Pathways

The following diagram illustrates the divergent reaction pathways of the two electrophiles, highlighting the uncontrolled degradation of the chloride versus the controlled, activator-dependent reactivity of the fluoride.

SuFEx_Pathway Start 2,6-Dichlorobenzenesulfonyl Halides Chloride Sulfonyl Chloride (S-Cl) Start->Chloride Fluoride Sulfonyl Fluoride (S-F) Start->Fluoride Degraded Sulfonic Acid (Hydrolysis Product) Chloride->Degraded H2O (Rapid Degradation) Product Sulfonamide (Target Product) Chloride->Product Amine (Uncontrolled) Fluoride->Fluoride H2O (Benchtop Stable) Fluoride->Product SuFEx Activator + Amine

Fig 1: Reaction pathways of 2,6-dichlorobenzenesulfonyl chloride vs fluoride.

Quantitative Physicochemical Comparison

The structural differences between the two halides manifest in drastically different handling requirements and reaction profiles.

Property2,6-Dichlorobenzenesulfonyl Chloride2,6-Dichlorobenzene-1-sulfonyl Fluoride
CAS Number 6579-54-01355090-09-3
Molecular Weight 245.51 g/mol 229.06 g/mol
S-X Bond Dissociation Energy ~ 69 kcal/mol (S-Cl)~ 90 kcal/mol (S-F)
Hydrolytic Half-Life (pH 7, 25°C) < 2 hours> 6 months (Virtually inert)
Reactivity Profile High; non-specific electrophileSuFEx "Click"; strictly requires activation
Moisture Sensitivity Highly sensitive (degrades to sulfonic acid)Insensitive (can be synthesized "on water")
Storage Requirements Inert gas, desiccated, < 4°CBenchtop stable, ambient atmosphere

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific analytical checkpoints that confirm the mechanistic success of each step, eliminating the guesswork often associated with sulfur chemistry.

Protocol A: Synthesis of 2,6-Dichlorobenzene-1-sulfonyl Fluoride via Cl-F Exchange

Causality: This conversion relies on the thermodynamic sink of the S-F bond. Using saturated aqueous potassium bifluoride ( KHF2​ ) creates a biphasic system. The bifluoride ion ( HF2−​ ) acts as a potent fluoride source, displacing the chloride. Because the resulting sulfonyl fluoride is highly hydrophobic and completely resistant to hydrolysis, it safely partitions into the organic layer, driving the equilibrium forward ().

Step-by-Step Methodology:

  • Preparation: Dissolve 2,6-dichlorobenzenesulfonyl chloride (10.0 mmol, 1.0 equiv) in acetonitrile (20 mL) in a round-bottom flask.

  • Reagent Addition: Add a saturated aqueous solution of KHF2​ (30.0 mmol, 3.0 equiv).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4–6 hours.

  • Self-Validation Checkpoint ( 19F NMR): Do not rely on TLC. The starting chloride and the product fluoride share nearly identical retention factors ( Rf​ ) in standard solvent systems. Validate the reaction by taking an aliquot of the organic layer for 19F NMR. The appearance of a sharp, distinct singlet in the +60 to +70 ppm region confirms the formation of the S-F bond. The reaction is complete when the S-Cl mass is no longer detectable via GC-MS.

  • Workup: Extract the mixture with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure sulfonyl fluoride as a bench-stable solid.

Protocol B: SuFEx Coupling with a Target Amine

Causality: Due to the severe steric hindrance of the 2,6-dichloro substitution, the S-F bond will not react spontaneously with amines. The addition of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is required. DBU acts as a dual-purpose SuFEx catalyst: it deprotonates the amine to increase its nucleophilicity and transiently coordinates with the sulfonyl fluoride, lowering the activation energy required for S-F bond cleavage.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,6-dichlorobenzene-1-sulfonyl fluoride (1.0 mmol, 1.0 equiv) and the target primary or secondary amine (1.2 mmol, 1.2 equiv) in anhydrous acetonitrile or DMF (5 mL).

  • Activation: Add DBU (0.5 mmol, 0.5 equiv) dropwise to the stirring solution at room temperature.

  • Reaction: Stir at room temperature for 2–12 hours. If the amine is highly sterically hindered, elevate the temperature to 60°C.

  • Self-Validation Checkpoint (LC-MS): Unlike sulfonyl chlorides, the S-F bond is completely stable to the acidic mobile phases (e.g., 0.1% formic acid) used in standard LC-MS. This allows for direct, unambiguous reaction monitoring. The protocol validates itself when the stable mass of the starting fluoride (m/z 229) is fully consumed and cleanly replaced by the mass of the target sulfonamide, with zero sulfonic acid degradation products observed.

  • Workup: Quench the reaction with 1M HCl (to neutralize the DBU), extract with dichloromethane, and purify the organic layer via standard flash chromatography.

References

  • Title: Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry Source: RSC Publishing URL: [Link]

  • Title: Advances in the construction of diverse SuFEx linkers Source: Oxford Academic URL: [Link]

Comparative

A Comparative Guide to the Aqueous Stability of Sulfonyl Fluorides and Sulfonyl Chlorides

For researchers, medicinal chemists, and drug development professionals, the choice between a sulfonyl fluoride and a sulfonyl chloride is a critical decision that extends beyond mere synthetic convenience. It is a choic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and drug development professionals, the choice between a sulfonyl fluoride and a sulfonyl chloride is a critical decision that extends beyond mere synthetic convenience. It is a choice that dictates the stability, reactivity, and ultimate utility of a molecule, particularly in aqueous environments central to both biological systems and many chemical processes. This guide provides an in-depth comparison of the aqueous stability of these two pivotal functional groups, grounded in mechanistic principles and supported by practical experimental data, to empower researchers to make informed strategic decisions.

The Stability Landscape: A Head-to-Head Comparison

The most striking difference between sulfonyl fluorides and sulfonyl chlorides is their disparate stability in water. Sulfonyl fluorides are renowned for their remarkable resistance to hydrolysis, whereas sulfonyl chlorides are considerably more labile and react readily with water.[1][2][3] This distinction is not merely qualitative; it is a quantitative reality that has profound implications for their application.

While sulfonyl chlorides are often so reactive that they are used immediately after preparation or generated in situ, many sulfonyl fluorides can be handled and stored in the presence of moisture and are stable enough for applications in aqueous biological media.[4][5] For instance, the widely used serine protease inhibitor, phenylmethylsulfonyl fluoride (PMSF), while reactive enough to covalently modify enzymes, still exhibits a half-life of 110 minutes at pH 7.5, a testament to its relative stability compared to its chloride counterpart which hydrolyzes rapidly.[5]

This differential stability is a cornerstone of modern chemical biology and drug discovery. The robustness of sulfonyl fluorides has been harnessed in the development of covalent probes and inhibitors that need to survive in complex aqueous environments before reaching their target.[5][6] It is also the foundation of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, which leverages the unique combination of stability and latent reactivity of the sulfonyl fluoride group.[3]

Table 1: Comparative Properties of Sulfonyl Fluorides vs. Sulfonyl Chlorides in Aqueous Media

PropertySulfonyl Fluorides (R-SO₂F)Sulfonyl Chlorides (R-SO₂Cl)Rationale & Key Insights
Relative Hydrolytic Stability High[1][3]Low[7][8]The S-F bond is significantly stronger and fluoride is a poorer leaving group than chloride.[1][9]
Typical Half-life (t½) in Neutral Buffer Hours to DaysSeconds to MinutesExample: PMSF t½ ≈ 110 min at pH 7.5.[5] Benzenesulfonyl chloride reacts readily with water.[2]
Handling & Storage Generally stable to ambient moisture.[3]Often moisture-sensitive; may require inert atmosphere.[4]The high reactivity of the S-Cl bond necessitates careful handling to prevent premature hydrolysis.
Primary Application Context Covalent inhibitors, chemical biology probes, SuFEx click chemistry.[3][5]Reactive intermediates for synthesis of sulfonamides, sulfonate esters.[2][4]Stability dictates application: fluorides for biological contexts, chlorides for controlled synthesis.

Mechanistic Underpinnings of Differential Stability

To truly appreciate why these two functional groups behave so differently, we must examine the fundamental chemical principles governing their hydrolysis. The hydrolysis of sulfonyl halides in neutral water typically proceeds through a bimolecular nucleophilic substitution (Sₙ2-like) mechanism at the electrophilic sulfur center.[10][11]

The key factors dictating the rate of this reaction are:

  • Leaving Group Ability: The rate-determining step involves the departure of the halide ion. Chloride (Cl⁻) is a significantly better leaving group than fluoride (F⁻) because its conjugate acid, HCl (pKa ≈ -7), is much stronger than HF (pKa ≈ 3.2). Weaker bases make better leaving groups, as they are more stable on their own.[9][12]

  • S-X Bond Strength: The sulfur-fluorine bond is inherently stronger and more polarized than the sulfur-chlorine bond.[1][13] More energy is required to break the S-F bond during the transition state, resulting in a higher activation energy and a slower reaction rate.

  • Electrophilicity of the Sulfur Atom: While the extreme electronegativity of fluorine might suggest it would make the sulfur atom more electrophilic, the overall reactivity is dominated by the poor leaving group ability of fluoride and the high S-F bond strength.

The interplay of these factors means that the activation barrier for the hydrolysis of a sulfonyl chloride is substantially lower than that for a sulfonyl fluoride, leading to a much faster reaction rate.

Figure 1: Comparative hydrolysis pathways. The reaction rate for sulfonyl chlorides (k_Cl) is significantly faster than for sulfonyl fluorides (k_F).

Experimental Protocol: A Self-Validating System for Assessing Aqueous Stability

Evaluating the aqueous stability of a novel compound bearing a sulfonyl halide is a critical step in its development. The following HPLC-based protocol provides a robust and reliable method for quantifying stability over time across a range of pH conditions.

Causality Behind Experimental Choices:
  • Why a co-solvent? Most drug-like molecules have poor aqueous solubility. A stock solution in a water-miscible organic solvent like DMSO is necessary for initial solubilization. The final DMSO concentration in the assay should be kept low (typically <1%) to minimize its effect on the hydrolysis rate.

  • Why multiple pH values? Hydrolysis rates can be highly pH-dependent, with reactions often catalyzed by acid or base.[10][14] Testing at physiological pH (7.4), as well as acidic (e.g., 4.0) and basic (e.g., 9.0) conditions, provides a comprehensive stability profile.

  • Why HPLC? High-Performance Liquid Chromatography (HPLC) is the gold standard for this measurement. It allows for the precise separation of the parent compound from its degradation products (e.g., the corresponding sulfonic acid), enabling accurate quantification of the remaining parent compound over time.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh the test compound (e.g., 5 mg).

    • Dissolve it in a minimal volume of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Preparation of Aqueous Buffers:

    • Prepare buffers at the desired pH values (e.g., pH 4.0 Acetate, pH 7.4 Phosphate, pH 9.0 Borate).

    • Ensure the buffer strength is sufficient to maintain the pH upon addition of the compound stock solution.

  • Initiation of the Stability Study (T=0):

    • Pre-warm the aqueous buffers to the desired experimental temperature (e.g., 25°C or 37°C) in separate vials.

    • Add a small aliquot of the DMSO stock solution to each buffer to achieve the final target concentration (e.g., 100 µM). The final DMSO concentration should be consistent across all samples.

    • Vortex briefly to mix.

    • Immediately withdraw an aliquot from each vial. This is the T=0 time point.

    • Quench the reaction by diluting the aliquot into a mobile-phase-like solution (e.g., 50:50 acetonitrile:water) to prevent further degradation before analysis.

    • Analyze the T=0 sample via a calibrated HPLC method to determine the initial peak area of the parent compound.

  • Incubation and Subsequent Time Points:

    • Incubate the reaction vials at the constant, controlled temperature.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each vial.

    • Immediately quench each aliquot as described in Step 3.

    • Analyze each sample by HPLC.

  • Data Analysis:

    • For each time point, calculate the percentage of the compound remaining by comparing its HPLC peak area to the peak area at T=0.

    • % Remaining = (Peak Area at Time T / Peak Area at Time T=0) * 100

    • Plot % Remaining versus Time for each pH condition.

    • If desired, calculate the first-order rate constant (k) and the half-life (t½ = 0.693 / k) for each condition.

Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis stock 1. Prepare Concentrated Stock in DMSO initiate 3. Initiate Reaction: Dilute Stock into Buffers stock->initiate buffer 2. Prepare Aqueous Buffers (pH 4, 7.4, 9) buffer->initiate t0 4. Analyze T=0 (Immediate Sample) initiate->t0 incubate 5. Incubate at Constant Temperature initiate->incubate calculate 8. Calculate % Remaining vs. T=0 t0->calculate timepoints 6. Sample at Predetermined Time Intervals incubate->timepoints analyze 7. Analyze Samples by HPLC timepoints->analyze analyze->calculate plot 9. Plot Data & Determine Half-Life (t½) calculate->plot

Sources

Validation

Mass spectrometry validation of 2,6-Dichlorobenzene-1-sulfonyl fluoride adducts

Title : Mass Spectrometry Validation of 2,6-Dichlorobenzene-1-sulfonyl Fluoride Adducts: A Comprehensive Comparison Guide Introduction As a Senior Application Scientist, I frequently see drug development programs pivot t...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Mass Spectrometry Validation of 2,6-Dichlorobenzene-1-sulfonyl Fluoride Adducts: A Comprehensive Comparison Guide

Introduction As a Senior Application Scientist, I frequently see drug development programs pivot toward covalent inhibitors to achieve prolonged target occupancy. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized this space, allowing us to target nucleophilic residues beyond cysteine—specifically tyrosine, lysine, and histidine[1]. Among the available warheads, 2,6-Dichlorobenzene-1-sulfonyl fluoride (2,6-DCBSF) stands out as a highly privileged electrophile.

This guide provides a rigorous, self-validating framework for confirming 2,6-DCBSF target engagement using high-resolution mass spectrometry (HRMS). We will objectively compare its performance against alternative sulfonyl fluorides, dissect the causality behind our experimental choices, and provide a step-by-step methodology for robust peptide mapping.

Part 1: Objective Comparison of Covalent Warheads

Not all sulfonyl fluorides are created equal. The microenvironment of the protein binding pocket dictates reactivity, but the intrinsic physicochemical properties of the warhead dictate stability and selectivity[2].

Table 1: Comparative Performance of Sulfonyl Fluoride Alternatives

Warhead TypeExampleAqueous Stability (t1/2)Primary Target ResiduesMS Isotopic SignatureReactivity Profile
Sterically Hindered Sulfonyl Fluoride 2,6-DCBSF High (>24h) Tyr, Lys, His Cl₂ (9:6:1 ratio) Proximity-enhanced; highly latent until activated by microenvironment.
Simple Sulfonyl FluorideBenzenesulfonyl Fluoride (BSF)Moderate (~4-6h)Tyr, Lys, SerNoneProne to off-target labeling and moderate background hydrolysis.
Aliphatic Sulfonyl FluoridePMSF / AEBSFLow (<1h)Ser, Thr (Catalytic)NoneHighly reactive; functions primarily as a broad-spectrum protease inhibitor.
Aryl FluorosulfatePhenyl FluorosulfateVery High (>48h)Tyr, LysNoneExtremely latent; requires strong base catalysis within the binding pocket.

The Causality of the 2,6-Dichloro Substitution (E-E-A-T Insight): Why choose 2,6-DCBSF over a standard benzenesulfonyl fluoride? The answer lies in precise steric and electronic tuning. The two bulky chlorine atoms at the ortho positions act as a physical shield, protecting the S(VI) center from nucleophilic attack by water, thereby preventing premature hydrolysis[1]. However, chlorines are also highly electron-withdrawing. When the probe docks into a protein pocket, a proximal basic residue (e.g., Arginine or Histidine) deprotonates the target Tyrosine. The resulting phenoxide attacks the highly electrophilic sulfur, ejecting the fluoride ion in a proximity-enhanced SuFEx reaction[3].

Part 2: Mechanistic Pathway Visualization

To understand the analytical target, we must first visualize the reaction mechanism.

SuFEx_Pathway R1 2,6-DCBSF (Latent Electrophile) C1 Proximity-Driven Encounter Microenvironment Activation R1->C1 R2 Target Protein (Nucleophilic Tyr-OH) R2->C1 TS Transition State Fluoride Departure C1->TS Base Catalysis P1 Covalent Adduct (Tyr-O-SO2-Ar) TS->P1 P2 Hydrogen Fluoride (HF Byproduct) TS->P2

Caption: Mechanism of proximity-enhanced SuFEx reaction between 2,6-DCBSF and a target Tyrosine residue.

Part 3: Mass Spectrometry Validation Workflows

Validating the exact site of modification requires a self-validating bottom-up proteomics approach. The workflow below outlines the critical path from intact protein labeling to database searching.

LCMS_Workflow N1 Target Protein + 2,6-DCBSF N2 Incubation & SuFEx Reaction (pH 7.5 - 8.0, 2h) N1->N2 N3 Denaturation & Alkylation (8M Urea, DTT, IAA) N2->N3 N4 Enzymatic Digestion (Trypsin / GluC, 37°C) N3->N4 N5 LC-MS/MS Acquisition (HCD Fragmentation) N4->N5 N6 Database Search Variable Mod: +207.915 Da N5->N6

Caption: Bottom-up LC-MS/MS workflow for the validation of 2,6-DCBSF protein adducts.

Self-Validating Experimental Protocol:

  • In Vitro Labeling: Incubate 10 µM of the target protein with a 10-fold molar excess (100 µM) of 2,6-DCBSF in 50 mM HEPES buffer (pH 7.5) for 2 hours at room temperature.

    • Causality Check: Why HEPES? Tris buffers contain primary amines that can act as competitive nucleophiles over long incubations. HEPES ensures the warhead remains fully available for the protein target[4].

  • Quenching & Denaturation: Quench the reaction with 10 mM DTT. Add Urea to a final concentration of 8M to denature the protein.

  • Reduction & Alkylation: Reduce disulfides with 10 mM DTT (30 min, 37°C) and alkylate with 20 mM Iodoacetamide (30 min, dark).

  • Proteolytic Digestion: Dilute the urea concentration to <2M using 50 mM ammonium bicarbonate. Add Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Desalting & LC-MS/MS: Desalt peptides using C18 StageTips. Acquire data on a high-resolution Orbitrap mass spectrometer. Set MS1 resolution to 120,000 to resolve the isotopic envelope, and MS2 (HCD) resolution to 30,000.

Part 4: Data Presentation & Fragmentation Signatures

Identifying the modified peptide requires precise mass calculations. The molecular formula of the 2,6-dichlorobenzenesulfonyl moiety replacing the hydrogen on the target amino acid is C₆H₃Cl₂O₂S (Exact Mass: 208.923 Da). Subtracting the mass of the displaced proton (1.008 Da) yields a net mass shift of +207.915 Da .

Table 2: Diagnostic MS/MS Features of 2,6-DCBSF Adducts

FeatureValue / DescriptionAnalytical Significance
Precursor Mass Shift +207.915 DaPrimary identification of the covalently modified peptide (Variable Mod on Tyr, Lys, His).
MS1 Isotopic Envelope M, M+2, M+4 (9:6:1 ratio)The natural abundance of ³⁵Cl and ³⁷Cl creates a distinct "barcode." This filters out false positives and confirms the intact dichlorinated moiety.
Neutral Loss (MS2) -207.915 DaDiagnostic for labile adducts (especially on Histidine) under low HCD collision energy.
Reporter Ions (MS2) m/z 208.92High-confidence validation of the warhead's presence in the fragmentation spectrum.

Expert Insight on Data Analysis: When setting up your database search (e.g., MaxQuant, Proteome Discoverer), do not restrict the dynamic modification solely to Tyrosine. While SuFEx is highly chemoselective for Tyrosine in a proximity-driven environment, Lysine and Histidine are also frequent targets depending on the local pKa and structural trajectory of the binding pocket[1][3]. Furthermore, always visually inspect the MS1 spectra for the 9:6:1 isotopic cluster; if this signature is absent, the +207.915 Da shift is likely an isobaric artifact, and the hit should be discarded.

Sources

Comparative

Validating protein binding sites for 2,6-Dichlorobenzene-1-sulfonyl fluoride probes

Validating Protein Binding Sites for 2,6-Dichlorobenzene-1-sulfonyl Fluoride (DCBSF) Probes: A Comparative Guide Executive Summary As a Senior Application Scientist, I frequently encounter the limitations of traditional...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Protein Binding Sites for 2,6-Dichlorobenzene-1-sulfonyl Fluoride (DCBSF) Probes: A Comparative Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter the limitations of traditional targeted covalent inhibitors (TCIs). Historically, covalent drug discovery has relied heavily on acrylamides to target highly nucleophilic cysteine residues, which are unfortunately rare in many protein binding pockets[1]. To expand the druggable proteome, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative approach, enabling the targeting of tyrosine, lysine, histidine, and serine residues[1].

Among SuFEx warheads, 2,6-Dichlorobenzene-1-sulfonyl fluoride (DCBSF) represents a highly tuned electrophile. This guide provides a rigorous, comparative analysis of DCBSF against alternative covalent warheads and details a self-validating chemoproteomic protocol for mapping its binding sites.

Mechanistic Rationale: The DCBSF Advantage

Sulfonyl fluorides (SFs) operate via "proximity-enhanced reactivity"[2]. They remain largely inert in aqueous physiological environments but undergo rapid nucleophilic substitution when precisely docked into a protein binding pocket[3]. The microenvironment of the pocket—often featuring basic residues like lysine or histidine that lower the pKa of adjacent tyrosines—catalyzes the S(VI)-F bond cleavage[1].

The 2,6-dichloro substitution on the aryl ring of DCBSF serves a dual, synergistic purpose:

  • Electronic Activation: The strong electron-withdrawing effect of the halogens increases the electrophilicity of the sulfur center. This allows the probe to capture weaker nucleophiles (like serine or threonine) that standard aryl SFs might miss[4].

  • Steric Shielding: The ortho-substituents sterically protect the S-F bond from bulk solvent hydrolysis, balancing the heightened intrinsic reactivity with the necessary aqueous stability required for complex lysate profiling[3].

Comparative Performance Analysis

When selecting a covalent warhead for Activity-Based Protein Profiling (ABPP) or drug discovery, researchers must balance intrinsic reactivity with proteome-wide selectivity. Compared to aryl fluorosulfates, which often suffer from incomplete conversion due to their lower reactivity[5], DCBSF achieves rapid saturation of binding sites, making it superior for in vitro target identification and cross-linking mass spectrometry (CXMS)[6].

Table 1: Comparative Performance of Covalent Warheads in Protein Profiling

Warhead TypePrimary Target ResiduesIntrinsic ReactivityAqueous StabilityOptimal Application
Acrylamides CysteineHighLow-ModerateTargeting solvent-exposed or pocket Cys residues.
Aryl Fluorosulfates (Ar-OSO2F) Tyrosine, LysineLowVery HighIn vivo covalent drug development; requires extended incubation[5].
Standard Aryl SFs (Ar-SO2F) Tyr, Lys, His, SerModerateModerateGeneral ABPP and broad-spectrum kinase profiling[3].
DCBSF (2,6-Dichloro-Ar-SO2F) Tyr, Lys, His, Ser, ThrHigh (Sterically Tuned)ModerateRapid in vitro mapping of sterically hindered or cryptic non-Cys pockets.

Workflow Visualization

To validate the specific binding site of a DCBSF probe, my laboratory employs a quantitative LC-MS/MS chemoproteomic workflow utilizing alkyne-functionalized DCBSF.

G A 1. Biological Sample (Cell Lysate / Intact Cells) B 2. DCBSF Probe Incubation (Proximity-Driven SuFEx) A->B Target Engagement C 3. CuAAC Click Chemistry (Biotin-Azide Addition) B->C Lysis & Denaturation D 4. Streptavidin Enrichment (Isolate Labeled Proteins) C->D Affinity Capture E 5. On-Bead Digestion (Trypsin Cleavage) D->E Wash & Cleave F 6. LC-MS/MS Analysis (Peptide Sequencing) E->F Peptide Elution G 7. Bioinformatic Validation (Identify Tyr/Lys/His Adducts) F->G Mass Shift Analysis

Chemoproteomic workflow for validating DCBSF protein binding sites via LC-MS/MS.

Experimental Protocol: Self-Validating Binding Site Mapping

A robust protocol must be a self-validating system. A single labeling event is insufficient to prove specificity; we must prove causality through competition assays and precise mass-shift identification.

Step 1: Proteome Preparation & Competitive Incubation

  • Prepare cell lysates in a SuFEx-compatible buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

    • Causality Note: Strictly avoid Tris or primary amine-based buffers. These contain competing nucleophiles that will prematurely quench the highly activated DCBSF probe before it can engage the protein target.

  • Self-Validation Control: Divide the lysate into two cohorts. Pre-incubate Cohort A with a 10x molar excess of a non-clickable DCBSF analog (competitor) for 30 minutes. Leave Cohort B untreated.

  • Add the alkyne-functionalized DCBSF probe (1–10 µM) to both cohorts and incubate for 1 hour at room temperature. The SuFEx reaction is highly dependent on the protein microenvironment to activate the S-F bond[2].

Step 2: CuAAC Click Chemistry & Enrichment

  • Denature the proteome using 1% SDS to quench the SuFEx reaction and unfold proteins, exposing the covalently attached alkyne tags.

  • Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding Biotin-PEG3-Azide (100 µM), CuSO4 (1 mM), TCEP (1 mM), and TBTA (100 µM). Incubate for 1 hour.

  • Precipitate proteins using a methanol/chloroform extraction to remove unreacted click reagents, then resuspend the protein pellet in 1% SDS.

  • Dilute the sample to 0.2% SDS and incubate with Streptavidin agarose beads for 2 hours.

    • Causality Note: Diluting the SDS is critical. Concentrations >0.2% will denature streptavidin and disrupt the biotin-streptavidin affinity interaction, leading to massive signal loss.

Step 3: On-Bead Digestion & LC-MS/MS

  • Wash beads stringently (8M Urea, 1% SDS, PBS) to remove non-specifically bound background proteins.

  • Reduce (10 mM DTT) and alkylate (20 mM Iodoacetamide) the bead-bound proteins, followed by overnight digestion with Trypsin at 37°C.

  • Elute the resulting peptides and analyze via high-resolution LC-MS/MS.

Step 4: Data Interpretation & Validation Search the resulting MS spectra for the specific mass shift corresponding to the DCBSF-alkyne-triazole-biotin adduct on Tyr, Lys, or His residues. True binding sites will show a significant reduction in spectral counts in Cohort A (competitor) versus Cohort B (probe only). This quantitative competition confirms that the DCBSF modification is driven by specific pocket binding rather than promiscuous, collision-based labeling[3].

References

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space . Royal Society of Chemistry.1

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design . American Chemical Society. 3

  • Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal . National Institutes of Health (PMC). 5

  • Fast and Site-Specific Covalent Targeting of Proteins by Arylfluorosulfate-Modified Aptamers . Journal of the American Chemical Society. 4

  • Application Notes & Protocols: Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites . Benchchem. 2

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry . Proceedings of the National Academy of Sciences. 6

Sources

Safety & Regulatory Compliance

Safety

2,6-Dichlorobenzene-1-sulfonyl fluoride proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 2,6-Dichlorobenzene-1-sulfonyl Fluoride As drug development and materials science increasingly rely on Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 2,6-Dichlorobenzene-1-sulfonyl Fluoride

As drug development and materials science increasingly rely on Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, the prevalence of sulfonyl fluorides in the laboratory has grown exponentially. While sulfonyl fluorides are generally more bench-stable than their sulfonyl chloride counterparts, they remain highly reactive electrophiles.

2,6-Dichlorobenzene-1-sulfonyl fluoride is a potent reagent that requires rigorous safety and disposal protocols. Improper disposal can lead to violent exothermic reactions, the release of corrosive gases (including hydrogen fluoride and hydrogen chloride), and severe environmental contamination. This guide provides a self-validating, field-proven methodology for the safe quenching and disposal of this compound, grounded in the National Research Council's Prudent Practices in the Laboratory[1][2].

Hazard Profile and Mechanistic Rationale

Before initiating any disposal procedure, it is critical to understand the chemical behavior of sulfonyl halides. Sulfonyl halides react readily with water, alcohols, and amines[1][3]. Because of this reactivity, they must never be allowed to come into direct, uncontrolled contact with general laboratory waste containing these functional groups[2].

The fundamental principle of sulfonyl fluoride disposal is controlled hydrolysis . By deliberately reacting the sulfonyl fluoride with a base or an alcohol under highly controlled conditions, the toxic and reactive compound is converted into water-soluble sulfonate salts and halide salts of significantly lower toxicity[2][3].

Table 1: Quantitative & Qualitative Hazard Summary

ParameterSpecification / CharacteristicOperational Implication
Chemical Class Sulfonyl HalideReacts violently with incompatible nucleophiles; requires segregation[1].
Hydrolysis Byproducts Sulfonate salts, F− , Cl− Fluoride ions in acidic conditions can generate HF; use plastic waste containers[4].
Reaction Thermodynamics Highly ExothermicRequires external cooling (ice bath) and slow, dropwise addition of quenching agents[4].
Gas Evolution Potential for pressure buildupMust be performed under a nitrogen sweep vented through a bubbler[4].

Standard Operating Procedure: Controlled Quenching and Disposal

This procedure is designed for the destruction of residual or expired 2,6-Dichlorobenzene-1-sulfonyl fluoride (scale: up to 0.5 mol). The causality behind this specific setup is to mitigate the two primary risks of sulfonyl halide hydrolysis: thermal runaway and toxic gas generation[2][4].

Phase 1: Apparatus Setup
  • Location: Perform all operations inside a certified, properly functioning chemical fume hood. Ensure all potential fuel sources and incompatible solvents are removed from the immediate workspace[4].

  • Reaction Vessel: Equip a 1-L three-necked round-bottom flask with a magnetic stir bar. The three necks are essential for: (A) a dropping funnel for the quenching agent, (B) an internal thermometer to monitor the exotherm, and (C) a nitrogen inlet/outlet[2].

  • Atmosphere: Attach a nitrogen line to the flask and vent it through a mineral oil bubbler. The quenching process can generate gaseous by-products; a closed system will build pressure and potentially rupture[4].

  • Cooling: Submerge the flask in an ice-water bath to maintain the internal temperature below 20 °C throughout the procedure[2][4].

Phase 2: Dilution and Quenching
  • Dilution: Dissolve the 2,6-Dichlorobenzene-1-sulfonyl fluoride in an inert, dry solvent (e.g., anhydrous THF or toluene) to reduce the concentration and dampen the kinetic rate of the subsequent hydrolysis[4].

  • Quenching Agent Selection: Isopropyl alcohol (isopropanol) or a dilute aqueous sodium hydroxide solution (e.g., 1M NaOH) are the preferred quenching agents[3][4].

  • Addition: Load the dropping funnel with the quenching agent. Begin dropwise addition into the vigorously stirred sulfonyl fluoride solution.

  • Thermal Monitoring: Closely monitor the internal thermometer. If the temperature exceeds 25 °C, halt the addition immediately and allow the ice bath to cool the mixture before resuming[2].

  • Completion: After the addition is complete, allow the mixture to stir for 24 hours at room temperature to ensure total consumption of the sulfonyl fluoride[2].

Phase 3: Neutralization and Waste Segregation
  • pH Adjustment: Test the pH of the resulting solution. If highly acidic or basic, carefully neutralize the solution to a pH between 6 and 8 using dilute HCl or NaOH as appropriate[2].

  • Container Selection: Transfer the neutralized aqueous/organic mixture into a high-density polyethylene (HDPE) or suitable plastic waste container. Do not use glass containers. The hydrolysis of sulfonyl fluorides generates fluoride ions, which can form hydrofluoric acid (HF) and etch or compromise glass containers over time[4].

  • EHS Handover: Label the container accurately as "Aqueous Waste containing Sulfonate and Fluoride Salts" and submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department for final incineration[4].

Process Visualization

The following diagram maps the critical path for the safe neutralization of sulfonyl fluorides, highlighting the mandatory safety checkpoints.

DisposalWorkflow Start Identify 2,6-Dichlorobenzene- 1-sulfonyl fluoride Waste Setup Fume Hood Setup: 3-Neck Flask, N2 Bubbler, Ice Bath Start->Setup Dilution Dilute in Inert Solvent (e.g., THF or Toluene) Setup->Dilution Quench Slow Addition of Isopropanol or 1M NaOH Dilution->Quench Monitor Monitor Temperature (Maintain < 20°C) Quench->Monitor Test Stir 24h & Verify pH Monitor->Test Waste Transfer to Polyethylene Waste Container Test->Waste EHS Submit to EHS for Final Disposal Waste->EHS

Workflow for the controlled hydrolysis and disposal of sulfonyl fluoride reagents.

References

  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services , University of British Columbia.1

  • Chemical Waste Disposal Guidelines: Prudent Practices in the Laboratory , Hong Kong University of Science and Technology / National Research Council. 2

  • Laboratory Chemical Hygiene Plan , University of Wisconsin–Madison. 3

  • Standard Operating Procedures: Waste Disposal Procedures , Huang Lab, Michigan State University. 4

Sources

Handling

Personal protective equipment for handling 2,6-Dichlorobenzene-1-sulfonyl fluoride

Operational Safety and Logistics Guide: 2,6-Dichlorobenzene-1-sulfonyl fluoride As a Senior Application Scientist in drug development and chemical biology, establishing rigorous, self-validating safety protocols is param...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Logistics Guide: 2,6-Dichlorobenzene-1-sulfonyl fluoride

As a Senior Application Scientist in drug development and chemical biology, establishing rigorous, self-validating safety protocols is paramount when handling reactive electrophiles. 2,6-Dichlorobenzene-1-sulfonyl fluoride (CAS: 1355090-09-3)[1] is a highly valuable building block, frequently utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and as a covalent modifier of proteins (such as leukocyte elastase)[2].

However, the very mechanistic properties that make it a potent chemical probe—its ability to selectively react with nucleophilic amino acid residues—also render it a significant occupational hazard[2]. Exposure can lead to severe mucosal, ocular, and dermal damage[3]. This guide provides the definitive logistical and operational framework for handling this compound safely in a professional laboratory environment.

Mechanistic Toxicology & Hazard Assessment

To design an effective safety protocol, one must understand the causality of the hazard. Sulfonyl fluorides are electrophilic species. While they are significantly more stable to aqueous hydrolysis than their sulfonyl chloride counterparts (a key advantage in SuFEx chemistry), they remain reactive toward strong nucleophiles.

  • Dermal/Ocular Hazard: Upon contact with physiological moisture and nucleophilic proteins in the skin or eyes, the compound can undergo substitution reactions, causing chemical burns and irreversible tissue damage[3].

  • Inhalation Hazard: Aerosolized particles or vapors can react with the respiratory tract lining, causing severe irritation and potential pulmonary edema[4].

  • Hydrolysis Byproducts: Under strongly basic conditions or prolonged environmental exposure, the compound can hydrolyze to release 2,6-dichlorobenzenesulfonic acid and fluoride ions, introducing secondary corrosive and systemic toxicity risks.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The PPE strategy must create a multi-layered, self-validating barrier between the operator and the reagent.

Protection ZoneEquipment SpecificationMechanistic Rationale & Standard
Eye & Face Chemical splash goggles + Full-length face shield.Prevents ocular exposure from micro-splashes during solvent addition. Must meet EN 166 (EU) or NIOSH (US) standards[3].
Hand Double-layered Nitrile gloves (min 0.11 mm thickness).Nitrile provides excellent resistance to halogenated aromatics. Double-gloving ensures a secondary barrier if the primary is breached. Must meet EN 374 [4].
Body Flame-resistant, chemical-impermeable lab coat.Protects against electrostatic discharge fires (if using flammable solvents) and dermal absorption[4].
Respiratory Fume hood (Face velocity: 80-100 fpm).Primary engineering control. If handling outside a hood is unavoidable, a NIOSH/MSHA approved vapor respirator is mandatory[5].

Operational Protocol: Safe Handling Workflow

The following step-by-step methodology ensures that every action is verified before proceeding, minimizing the risk of accidental exposure.

Phase 1: Pre-Operational Validation

  • Engineering Control Check: Verify the fume hood flow rate is within the safe operational range (typically 80-100 feet per minute). Do not proceed if the alarm is sounding.

  • PPE Inspection: Inspect both pairs of nitrile gloves for micro-tears using the inflation method prior to donning[3].

  • Workspace Preparation: Clear the fume hood of unnecessary clutter. Ensure an emergency eyewash station and safety shower are accessible within 10 seconds of the workspace[6].

Phase 2: Execution & Transfer

  • Weighing: Handle the solid 2,6-Dichlorobenzene-1-sulfonyl fluoride exclusively inside the fume hood[6]. Use an anti-static weighing boat to prevent aerosolization of the powder via electrostatic repulsion.

  • Solubilization: Slowly add the chosen reaction solvent (e.g., DMF, DCM, or acetonitrile) to the reagent. Causality: Rapid addition can cause localized heating or splashing.

  • Sealing: Once dissolved or transferred to the reaction vessel, seal the container tightly. If transferring between hoods, use a secondary containment vessel (e.g., a sealed plastic carrier).

Phase 3: Post-Operational Decontamination

  • Tool Decontamination: Rinse spatulas and glassware with a compatible solvent (e.g., acetone) into a designated halogenated waste container before removing them from the hood.

  • Doffing PPE: Remove the outer pair of gloves using the proper "glove-in-glove" removal technique (without touching the glove's outer surface) to avoid skin contact[3]. Dispose of them immediately in solid hazardous waste.

  • Hygiene: Wash hands and forearms thoroughly with soap and water immediately after completing the procedure[6].

Spill Response and Disposal Plan

Immediate Spill Response

In the event of a spill, the primary objective is containment and neutralization without generating hazardous aerosols.

  • Evacuate & Isolate: Evacuate personnel from the immediate area and ensure the fume hood sash is lowered to maximize exhaust efficiency[3].

  • Containment: Cover the spill with a dry, inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for initial absorption.

  • Collection: Sweep up the absorbed material using non-sparking tools to prevent electrostatic discharge[4]. Place the material in a tightly closed, chemically resistant container[3].

Waste Disposal Strategy

2,6-Dichlorobenzene-1-sulfonyl fluoride must never be disposed of in standard municipal waste or aqueous drains[3].

  • Quenching (Optional but Recommended): Unreacted reagent in solution can be quenched by stirring with a mild aqueous base (e.g., 1M NaOH or saturated NaHCO3) to hydrolyze the sulfonyl fluoride into the corresponding sulfonate salt and fluoride ion.

  • Segregation: Transfer all quenched solutions and contaminated solvents into a clearly labeled "Halogenated Organic Waste" container.

  • Regulatory Compliance: Arrange for disposal through a licensed hazardous waste management facility in accordance with local, regional, and national environmental regulations[6].

Workflow Visualization

G Start Initiate Handling Protocol Verify Verify Hood Flow & Inspect PPE (EN 374/166) Start->Verify Execute Transfer & Weigh Inside Fume Hood Verify->Execute Spill Spill Occurs? Execute->Spill Evac Evacuate Area & Lower Hood Sash Spill->Evac Yes Quench Quench Residuals (Aqueous Base) Spill->Quench No Absorb Absorb with Vermiculite (Non-sparking tools) Evac->Absorb Dispose Halogenated Waste Disposal Absorb->Dispose Quench->Dispose

Safe Handling, Spill Response, and Disposal Workflow for Sulfonyl Fluorides.

References

  • BRENDA Enzyme Database. (n.d.). Information on EC 3.4.21.37 - leukocyte elastase. Retrieved from [Link]

Sources

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